MitoBADY
Description
Properties
CAS No. |
1644119-76-5 |
|---|---|
Molecular Formula |
C35H26IP |
Molecular Weight |
604.5 g/mol |
IUPAC Name |
triphenyl-[[4-(4-phenylbuta-1,3-diynyl)phenyl]methyl]phosphanium iodide |
InChI |
InChI=1S/C35H26P.HI/c1-5-15-30(16-6-1)17-13-14-18-31-25-27-32(28-26-31)29-36(33-19-7-2-8-20-33,34-21-9-3-10-22-34)35-23-11-4-12-24-35;/h1-12,15-16,19-28H,29H2;1H/q+1;/p-1 |
InChI Key |
UUOLSGIFWSDQDZ-UHFFFAOYSA-M |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MitoBADY; Mito-BADY; Mito BADY; |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mitochondrion: A Technical Guide to the Raman Probe MitoBADY
Introduction
For researchers, scientists, and professionals in drug development, the ability to visualize and track mitochondrial dynamics within living cells is paramount. Mitochondria are central to cellular metabolism, energy production, and apoptosis, making them a key target in a multitude of research areas, from neurodegenerative diseases to oncology. MitoBADY is a novel and potent Raman probe specifically designed for imaging mitochondria in live cells. Its unique chemical structure allows for highly sensitive and specific detection with minimal background interference, offering a powerful tool for studying mitochondrial function and dysfunction. This technical guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, complete with experimental protocols and data presentation.
Chemical Structure and Properties of this compound
This compound is the common name for Triphenyl-[4-(4-phenyl-buta-1,3-diynyl)-benzyl]-phosphonium iodide. Its structure is ingeniously designed with two key functional moieties: a triphenylphosphonium (TPP) cation and a bisarylbutadiyne (BADY) group.[1][2]
The triphenylphosphonium cation is a lipophilic cation that facilitates the accumulation of the probe within the mitochondria. This targeting is driven by the large negative membrane potential of the inner mitochondrial membrane.
The bisarylbutadiyne (BADY) moiety is the Raman-active component of the molecule. Its conjugated diyne structure produces a strong and sharp Raman signal in the "cellular silent region" of the Raman spectrum (approximately 1800-2800 cm⁻¹), where endogenous biomolecules do not exhibit strong Raman scattering. This results in a high signal-to-noise ratio for clear imaging.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | Triphenyl-[4-(4-phenyl-buta-1,3-diynyl)-benzyl]-phosphonium iodide | [1] |
| Synonyms | Mito-BADY, Mito BADY | [1] |
| CAS Number | 1644119-76-5 | [1] |
| Chemical Formula | C₃₅H₂₆IP | |
| Molecular Weight | 604.47 g/mol | |
| Appearance | White to yellow powder/crystal | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term storage. |
Spectral Properties
The key feature of this compound is its strong Raman signal, which is reported to be approximately 27 times more intense than that of 5-ethynyl-2'-deoxyuridine (EdU), another commonly used Raman probe.
| Spectral Property | Value | Reference |
| Raman Peak | ~2220 cm⁻¹ | |
| Relative Intensity | ~27x that of EdU |
Mechanism of Action and Mitochondrial Targeting
The selective accumulation of this compound in mitochondria is a direct consequence of its chemical structure. The positively charged triphenylphosphonium group is drawn to the highly negative potential across the inner mitochondrial membrane (approximately -140 to -180 mV). This electrophoretic gradient actively drives the probe into the mitochondrial matrix.
Figure 1: Mechanism of this compound uptake and accumulation in mitochondria.
Experimental Protocols
The following protocols provide a general framework for using this compound for live-cell imaging of mitochondria. Optimization may be required for specific cell types and experimental conditions.
Reagent Preparation
-
Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Storage: Aliquot the stock solution and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Live-Cell Staining Protocol for HeLa Cells
-
Cell Culture: Plate HeLa cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 50-70%).
-
Working Solution: On the day of the experiment, dilute the 1 mM this compound stock solution in pre-warmed cell culture medium to a final working concentration of 100-500 nM.
-
Staining: Remove the existing culture medium from the cells and add the this compound working solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing (Optional): Gently wash the cells once or twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove excess probe.
-
Imaging: Image the cells immediately using a Raman microscope.
Raman Microscopy Imaging Parameters
-
Laser Excitation: A 532 nm or 785 nm laser is commonly used.
-
Objective: Use a high numerical aperture (NA) water or oil immersion objective (e.g., 60x or 100x).
-
Raman Spectrum Acquisition: Acquire Raman spectra covering the range that includes the this compound peak (~2220 cm⁻¹) and other cellular components of interest.
-
Image Construction: Generate Raman images by mapping the intensity of the characteristic this compound peak at each pixel.
Experimental Workflow and Data Analysis
The general workflow for a live-cell imaging experiment using this compound involves several key steps from sample preparation to data interpretation.
Figure 2: General experimental workflow for live-cell imaging with this compound.
Applications in Research and Drug Development
This compound's ability to specifically label mitochondria in live cells opens up a wide range of applications:
-
Mitochondrial Dynamics: Studying the morphology, distribution, and trafficking of mitochondria in response to various stimuli.
-
Cell Health and Viability: Assessing mitochondrial integrity as an indicator of cellular health and response to drug candidates.
-
Apoptosis Research: Visualizing changes in mitochondrial morphology and distribution during programmed cell death.
-
Drug Screening: Screening for compounds that affect mitochondrial function by observing changes in this compound staining patterns.
Conclusion
This compound represents a significant advancement in the field of live-cell imaging, providing a highly specific and sensitive tool for the visualization of mitochondria. Its strong Raman signal in the cellular silent region allows for clear and high-contrast imaging, making it an invaluable probe for researchers and drug development professionals. The protocols and information provided in this guide serve as a comprehensive resource for the successful application of this compound in a variety of research contexts.
References
MitoBADY: A Technical Guide for Live-Cell Imaging of Mitochondria
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of MitoBADY, a mitochondria-selective Raman probe for live-cell imaging. This document details its mechanism of action, key performance characteristics, and detailed protocols for its application, enabling researchers to effectively utilize this powerful tool for studying mitochondrial dynamics.
Introduction to this compound
This compound is a novel probe designed for the specific visualization of mitochondria in living cells using Raman microscopy.[1][2] Unlike traditional fluorescent dyes, this compound is a Raman-scattering probe, offering distinct advantages in terms of photostability and signal specificity. Its unique properties make it an invaluable tool for long-term imaging studies of mitochondrial function and dynamics.
The structure of this compound consists of two key functional moieties:
-
Bisarylbutadiyne (BADY): This component possesses a strong Raman scattering signal that falls within the "cell-silent" region of the Raman spectrum (around 2220 cm⁻¹).[1][3] This spectral window is largely free from interference from endogenous biomolecules, resulting in a high signal-to-noise ratio.
-
Triphenylphosphonium (TPP): A lipophilic cation that acts as a mitochondria-targeting group.[2]
Mechanism of Action
The selective accumulation of this compound within mitochondria is driven by the mitochondrial membrane potential (ΔΨm). The inner mitochondrial membrane maintains a significant negative charge relative to the cytoplasm. The positively charged triphenylphosphonium (TPP) cation of the this compound molecule is electrophoretically drawn across the mitochondrial membrane, leading to its concentration within the mitochondrial matrix. This accumulation is dependent on the maintenance of a healthy mitochondrial membrane potential.
Mechanism of this compound accumulation in mitochondria.
Quantitative Data and Performance Characteristics
This compound exhibits several key performance advantages for live-cell imaging of mitochondria. The following tables summarize its quantitative characteristics.
| Property | Value | Notes |
| Raman Shift | ~2220 cm⁻¹ | Falls within the cell-silent region of the Raman spectrum, minimizing background from endogenous molecules. |
| Relative Raman Intensity | ~27 times more intense than 5-ethynyl-2'-deoxyuridine (EdU) | Provides a strong signal for clear imaging. |
| Photostability | High | As a Raman probe, this compound is significantly more resistant to photobleaching compared to fluorescent dyes, enabling long-term time-lapse imaging. |
| Signal-to-Noise Ratio | High | The strong Raman signal in the cell-silent region contributes to a high signal-to-noise ratio. |
| Parameter | This compound | Typical Fluorescent Dyes (e.g., MitoTracker) |
| Imaging Principle | Raman Scattering | Fluorescence Emission |
| Photostability | Very High | Moderate to Low (subject to photobleaching) |
| Signal Specificity | High (due to cell-silent region) | Can be high, but autofluorescence can be a concern |
| Multiplexing Capability | Excellent with other Raman probes | Possible with spectral separation, but overlap can occur |
Experimental Protocols
The following section provides a detailed methodology for using this compound for live-cell imaging of mitochondria.
Reagent Preparation
-
Stock Solution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Storage: Store the stock solution at -20°C, protected from light.
Cell Culture and Staining
-
Cell Seeding: Seed cells on a Raman-compatible substrate (e.g., quartz or CaF₂ coverslips) and allow them to adhere overnight in a suitable culture medium.
-
Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration of 100-400 nM.
-
Incubation: Replace the culture medium with the this compound working solution and incubate the cells for 30 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, gently wash the cells twice with pre-warmed culture medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium to the cells for imaging.
Experimental workflow for this compound staining and imaging.
Raman Microscopy
The following are general guidelines for setting up a Raman microscope for this compound imaging. Optimal parameters may vary depending on the specific instrument and cell type.
| Parameter | Recommended Setting |
| Laser Wavelength | 532 nm or 785 nm |
| Spectral Range | Centered around the this compound peak (~2220 cm⁻¹) |
| Spectral Resolution | ~3 cm⁻¹ |
| Spatial Resolution | Up to 300 nm is feasible |
| Sampling Density | 1 µm |
| Integration Time | 0.1 s per pixel |
Data Analysis
The collected Raman spectra can be processed to generate images of mitochondrial distribution. The integral intensity of the characteristic this compound peak at ~2220 cm⁻¹ is used to visualize the mitochondria.
Conclusion
This compound is a highly sensitive and specific Raman probe for the live-cell imaging of mitochondria. Its exceptional photostability and high signal-to-noise ratio make it a superior choice for long-term and detailed studies of mitochondrial dynamics. The protocols and data presented in this guide provide a solid foundation for researchers to successfully incorporate this compound into their experimental workflows.
References
MitoBADY: An In-depth Technical Guide to a High-Performance Raman Probe for Mitochondrial Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular metabolism, energy production, and signaling, making them a critical subject of investigation in cellular biology and a key target in drug development. The ability to visualize and track mitochondrial dynamics and function in living cells is paramount to understanding their role in health and disease. MitoBADY is a novel, high-performance, mitochondria-selective Raman probe designed for live-cell imaging. This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols, and its applications in cellular biology.
This compound is composed of two key functional units: a triphenylphosphonium (TPP) cation and a bisarylbutadiyne (BADY) moiety.[1] The positively charged TPP group acts as a mitochondrial targeting motif, facilitating the probe's accumulation within the mitochondrial matrix, which has a highly negative membrane potential.[2] The BADY component is a unique Raman reporter with a strong and sharp vibrational peak in the cell-silent region of the Raman spectrum (around 2218 cm⁻¹), minimizing interference from endogenous cellular components.[3] This allows for highly specific and sensitive detection of mitochondria.
Core Advantages and Quantitative Data
This compound offers several advantages for mitochondrial imaging. Its high Raman signal intensity allows for imaging at submicromolar concentrations, minimizing potential cytotoxicity. Furthermore, its narrow spectral peak enables multicolor and simultaneous imaging of other cellular components or probes with distinct Raman signatures. A key performance indicator for Raman probes is their signal intensity relative to established standards.
| Parameter | Value | Reference Probe | Cell Type |
| Relative Raman Intensity | 27x greater | 5-ethynyl-2'-deoxyuridine (EdU) | Not Specified |
Mechanism of Action and Mitochondrial Targeting
The selective accumulation of this compound within mitochondria is driven by the large negative mitochondrial membrane potential (ΔΨm), typically around -140 to -180 mV. The lipophilic and cationic nature of the TPP group facilitates its passage across the cell and mitochondrial membranes, leading to its concentration within the mitochondrial matrix in accordance with the Nernst equation. This potential-dependent accumulation makes this compound a sensitive indicator of mitochondrial health, as a loss of ΔΨm, an early hallmark of apoptosis and cellular stress, will lead to a decrease in the mitochondrial this compound signal.
Caption: Mitochondrial uptake of this compound is driven by the negative membrane potential.
Experimental Protocols
Live-Cell Raman Imaging of Mitochondria with this compound
This protocol is a representative guideline for staining mitochondria in live cells with this compound for Raman microscopy. Optimization may be required for different cell types and experimental conditions.
Materials:
-
This compound probe
-
Live cells cultured on CaF₂ slides or other suitable imaging dishes
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Raman microscope
Procedure:
-
Cell Seeding: Seed cells on CaF₂ slides at an appropriate density to achieve 50-70% confluency on the day of imaging.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 100-500 nM).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. Shorter incubation times are recommended to avoid non-specific accumulation.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium.
-
Raman Imaging: Immediately proceed with Raman imaging. Acquire Raman spectra in the cell-silent region (typically 1800-2800 cm⁻¹) to detect the this compound signal (peak around 2218 cm⁻¹).
Caption: Workflow for live-cell mitochondrial imaging with this compound.
Assessment of Mitochondrial Membrane Potential
Changes in mitochondrial membrane potential can be qualitatively and semi-quantitatively assessed using this compound. A decrease in the integrated intensity of the this compound Raman signal within mitochondria is indicative of depolarization.
Procedure:
-
Follow the live-cell staining protocol as described above.
-
Acquire baseline Raman images of the stained cells.
-
Induce mitochondrial depolarization by treating the cells with a chemical uncoupler such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at an appropriate concentration and for a suitable duration (e.g., 1-5 µM for 10-30 minutes).
-
Acquire Raman images of the same cells after treatment.
-
Analyze the Raman images to quantify the change in the this compound signal intensity within the mitochondria before and after treatment.
Data Presentation
Cytotoxicity of this compound
An MTT assay was performed on Human Aortic Endothelial Cells (HAEC) to assess the cytotoxicity of this compound after a 15-minute incubation period. The results indicate minimal toxicity at the concentrations typically used for imaging.
| This compound Concentration | Cell Viability (%) |
| 50 nM | No significant change |
| 100 nM | No significant change |
| 400 nM | No significant change |
Data derived from a study by Adamczyk et al.
Applications in Cellular Biology and Drug Development
This compound is a versatile tool for investigating various aspects of mitochondrial biology and has potential applications in drug discovery and development.
-
Studying Mitochondrial Dynamics: The high photostability and signal-to-noise ratio of this compound make it suitable for time-lapse imaging of mitochondrial fission, fusion, and motility in living cells.
-
Assessing Mitochondrial Health and Dysfunction: As its accumulation is dependent on the mitochondrial membrane potential, this compound can be used to monitor mitochondrial health and detect early signs of apoptosis or cellular stress induced by various stimuli, including drug candidates.
-
Drug Screening and Target Validation: In drug development, this compound can be employed in high-content screening assays to identify compounds that affect mitochondrial function. By observing changes in mitochondrial morphology or membrane potential, researchers can assess the mitotoxicity of drug candidates early in the discovery pipeline.
Signaling Pathways Amenable to Study with this compound
While specific signaling pathways elucidated directly using this compound are not yet extensively documented, its ability to monitor core mitochondrial functions allows for the investigation of pathways that are intrinsically linked to mitochondrial health.
Caption: this compound can probe key events in mitochondrial-mediated signaling pathways.
Conclusion
This compound is a powerful and highly specific Raman probe for the investigation of mitochondria in living cells. Its intense and spectrally distinct signal, coupled with its sensitivity to mitochondrial membrane potential, provides researchers with a valuable tool for studying mitochondrial dynamics, assessing cellular health, and evaluating the effects of therapeutic compounds. The detailed protocols and data presented in this guide offer a solid foundation for the successful application of this compound in a wide range of cellular biology and drug discovery research.
References
A Technical Guide to MitoBADY for Studying Mitochondrial Dynamics and Morphology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of MitoBADY, a mitochondria-selective Raman probe, for the advanced study of mitochondrial dynamics, morphology, and function in living cells.
Introduction: What is this compound?
This compound is a novel chemical probe designed for imaging mitochondria in live cells using Raman microscopy.[1][2] It is a synthetic molecule composed of two key functional parts:
-
Bis(phenylbutadiene) (BADY): A moiety with a conjugated diyne structure that exhibits a strong and distinct Raman peak in the cellular "silent region" (1800–2800 cm⁻¹), where endogenous molecules produce minimal background signals.[1][3][4] This results in highly sensitive and specific detection.
-
Triphenylphosphonium (TPP): A well-established lipophilic cation that serves as a mitochondrial targeting moiety. The highly negative mitochondrial membrane potential drives the accumulation of the positively charged TPP, and thus this compound, within the mitochondrial matrix.
This design allows for precise and robust visualization of mitochondria, making this compound a valuable tool for investigating mitochondrial dynamics—the coordinated processes of fission, fusion, transport, and mitophagy that are crucial for cellular health.
Core Mechanism and Advantages
This compound's mechanism of action relies on its TPP-mediated accumulation in mitochondria, driven by the organelle's membrane potential. This accumulation is sensitive to changes in mitochondrial health; dissipation of the membrane potential with agents like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) reduces this compound uptake, making it a useful indicator of mitochondrial functional status.
Key Advantages over Traditional Fluorescent Probes:
-
High Photostability: Unlike many fluorescent dyes that photobleach rapidly under prolonged laser exposure, this compound is exceptionally photostable, enabling long-term time-lapse imaging of mitochondrial dynamics without significant signal degradation.
-
Minimal Background Interference: The BADY component provides a Raman signal in a spectral region with negligible interference from endogenous cellular biomolecules, ensuring a high signal-to-noise ratio.
-
Multiplexing Capability: Raman microscopy acquires a full spectrum at each pixel. This allows for the simultaneous imaging of this compound along with other Raman-active molecules (both endogenous, like cytochrome c and lipids, and other exogenous probes), facilitating multi-parameter analysis within a single experiment.
-
Low Cytotoxicity: this compound has been shown to have low toxicity at effective working concentrations, which is critical for maintaining normal cellular physiology during live-cell imaging experiments.
Quantitative Data and Properties
For effective experimental design, it is crucial to understand the physicochemical and imaging properties of this compound.
| Property | Description | Value / Observation | Citations |
| Chemical Formula | C₃₅H₂₆IP | - | |
| Molecular Weight | 604.46 g/mol | - | |
| Detection Method | Raman Microscopy / Stimulated Raman Scattering (SRS) Microscopy | - | |
| Key Raman Peak | Strong signal from the conjugated diyne structure. | ~2220 cm⁻¹ | |
| Signal Intensity | Significantly more intense than other alkyne-based Raman probes. | 27 times more intense than 5-ethynyl-2'-deoxyuridine (EdU). | |
| Cell Permeability | High, due to its lipophilic cation structure. | Efficiently crosses the plasma membrane. | |
| Mitochondrial Specificity | Driven by the TPP moiety and mitochondrial membrane potential. | Co-localizes with MitoTracker Green and cytochrome c. | |
| Photostability | Highly resistant to photobleaching compared to fluorescent dyes. | Signal remains constant over repeated acquisitions, unlike MitoTracker Red. | |
| Cytotoxicity | Low at typical working concentrations. | High cell viability observed after incubation with up to 400 nM concentrations. |
Experimental Protocols and Applications
This protocol provides a general workflow for staining live cells with this compound and subsequent imaging using Raman microscopy. Optimization may be required depending on the cell type and instrumentation.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
Live-cell imaging chamber or dish (e.g., CaF₂ slides for Raman)
-
Raman microscope system
Procedure:
-
Cell Seeding: Plate cells on a Raman-compatible substrate (e.g., CaF₂ slide) and allow them to adhere and grow to an optimal confluence (typically 60-80%).
-
Probe Preparation: Prepare a working solution of this compound in pre-warmed cell culture medium. A typical final concentration ranges from 50 nM to 400 nM.
-
Cell Staining: Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. Shorter incubation times are recommended to avoid non-specific accumulation.
-
Washing (Optional but Recommended): Gently wash the cells once or twice with fresh, pre-warmed medium to remove excess probe.
-
Imaging: Immediately proceed with imaging on the Raman microscope. Acquire spectra in the range of at least 700-3100 cm⁻¹ to capture key biological and probe signals. The distribution of mitochondria can be visualized by mapping the integral intensity of the characteristic this compound peak around 2220 cm⁻¹.
Mitochondrial dynamics, the balance between fission (division) and fusion (merging), is fundamental to cellular quality control. Pathological conditions are often associated with shifts in this balance, leading to either fragmented (fission-dominant) or overly fused/elongated (fusion-dominant) mitochondrial networks. This compound's photostability makes it ideal for the time-lapse imaging required to observe these events.
Experimental Workflow:
-
Baseline Imaging: Stain cells with this compound as described above and acquire initial images to establish the baseline mitochondrial morphology.
-
Induction of Fission/Fusion: Treat cells with known modulators of mitochondrial dynamics.
-
To Induce Fission (Fragmentation): Use a mitochondrial uncoupler like CCCP (e.g., 0.7 µM for 15 min) or rotenone. These agents disrupt the mitochondrial membrane potential, leading to mitochondrial fragmentation.
-
To Inhibit Fission (Promote Elongation): Use an inhibitor of the key fission protein Drp1, such as Mdivi-1.
-
-
Time-Lapse Imaging: After treatment, acquire images at regular intervals (e.g., every 1-5 minutes) for a desired duration (e.g., 30-60 minutes) to capture the morphological changes.
-
Quantitative Analysis: Use image analysis software to quantify changes in mitochondrial morphology. Parameters to measure include:
-
Mitochondrial count and area.
-
Aspect ratio and form factor (to distinguish between circular/fragmented and elongated/fused mitochondria).
-
Branching and network complexity.
-
Visualizations: Workflows and Pathways
Caption: The balance between mitochondrial fission and fusion maintains cellular homeostasis.
Caption: Workflow for analyzing mitochondrial morphology changes using this compound.
Caption: this compound can identify damaged mitochondria initiating PINK1/Parkin mitophagy.
References
- 1. A sensitive and specific Raman probe based on bisarylbutadiyne for live cell imaging of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Mitochondria-selective Raman Probe | TCI AMERICA [tcichemicals.com]
- 3. New Highly Sensitive and Specific Raman Probe for Live Cell Imaging of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Raman Spectroscopy with MitoBADY for Mitochondrial Analysis
This guide provides a comprehensive overview of the principles and applications of Raman spectroscopy in conjunction with the mitochondria-targeting probe, MitoBADY. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful combination for detailed cellular and mitochondrial analysis.
Core Principles of Raman Spectroscopy and the Role of this compound
Raman spectroscopy is a non-destructive, label-free optical technique that provides detailed chemical information about a sample by detecting the inelastic scattering of monochromatic light. When laser light interacts with a molecule, it can be scattered at a different frequency. This frequency shift, known as the Raman shift, is specific to the vibrational modes of the molecules present and provides a unique chemical fingerprint.
In the context of cellular biology, Raman microscopy can visualize the distribution of various biomolecules, such as lipids, proteins, and nucleic acids, without the need for traditional staining. However, the Raman signals from endogenous biomolecules can be complex and overlapping. To enhance selectivity and sensitivity for specific organelles, targeted Raman probes have been developed.
This compound is a prime example of such a probe, designed specifically for imaging mitochondria. It consists of two key components:
-
Bis(phenylbutadiene) (BADY): This moiety possesses a conjugated diyne structure that exhibits a strong and sharp Raman peak in the "cellular silent region" (1800–2800 cm⁻¹).[1][2] This spectral window is largely devoid of signals from endogenous biomolecules, thus offering a high signal-to-background ratio for clear visualization.[2][3]
-
Triphenylphosphonium (TPP⁺): A lipophilic cation that serves as the mitochondrial targeting moiety.[1] Due to the highly negative membrane potential of healthy mitochondria, the positively charged TPP⁺ group facilitates the accumulation of this compound within the mitochondrial matrix.
The combination of these two components makes this compound a highly sensitive and specific tool for visualizing and assessing mitochondrial dynamics and health in living cells.
Mechanism of Action and Mitochondrial Targeting
The selective accumulation of this compound in mitochondria is a direct consequence of the organelle's bioenergetic state. The process can be broken down as follows:
-
Cellular Uptake: this compound, being lipophilic, can readily cross the cell membrane.
-
Mitochondrial Accumulation: The significant negative potential across the inner mitochondrial membrane (typically -150 to -180 mV) acts as an electrophoretic force, driving the positively charged TPP⁺ moiety of this compound into the mitochondrial matrix.
-
Raman Signal Detection: Once concentrated in the mitochondria, the BADY component can be excited by a laser, and its distinct Raman signal in the silent region can be detected and mapped to reveal mitochondrial morphology and distribution.
This dependence on membrane potential also makes this compound a valuable tool for assessing mitochondrial health. A decrease in mitochondrial membrane potential, a hallmark of mitochondrial dysfunction and early-stage apoptosis, will lead to a reduced accumulation of this compound and a corresponding decrease in the Raman signal.
Experimental Protocols
The following sections provide a generalized protocol for live-cell imaging using this compound and Raman spectroscopy. It is important to note that optimal conditions, such as probe concentration and incubation time, may vary depending on the cell type and experimental objectives.
Cell Culture and Preparation
-
Cell Seeding: Seed cells on a Raman-compatible substrate, such as a quartz or calcium fluoride (CaF₂) coverslip, to minimize background signal. Allow cells to adhere and grow to the desired confluency (typically 50-70%).
-
Media: Use a standard cell culture medium appropriate for the cell line. For imaging, it is often beneficial to switch to a phenol red-free medium to reduce fluorescence background.
This compound Staining
-
Prepare this compound Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute the stock solution in a serum-free culture medium to the desired final concentration.
-
Incubation: Replace the culture medium with the this compound-containing medium and incubate the cells. Incubation times and concentrations can be optimized, but typical ranges are:
-
Concentration: 50 nM to 500 nM
-
Incubation Time: 15 to 60 minutes
-
-
Washing: After incubation, gently wash the cells two to three times with a fresh, pre-warmed culture medium or a suitable buffer (e.g., PBS or HBSS) to remove excess, unbound this compound.
Raman Imaging
-
Microscope Setup: Use a confocal Raman microscope equipped with a high numerical aperture objective (e.g., 60x or 100x water or oil immersion).
-
Laser Excitation: A common excitation wavelength is 532 nm. The laser power should be kept as low as possible to minimize phototoxicity and sample damage while still obtaining a good signal-to-noise ratio.
-
Spectral Acquisition: Acquire Raman spectra from a defined area of the cell. The characteristic Raman peak for this compound is typically observed around 2220 cm⁻¹.
-
Image Generation: Generate a Raman map by raster-scanning the laser across the sample and acquiring a full spectrum at each pixel. The intensity of the this compound peak at ~2220 cm⁻¹ can then be used to construct an image representing the mitochondrial distribution.
Data Presentation and Analysis
Quantitative data from this compound-based Raman spectroscopy experiments can be presented in various ways to facilitate comparison and interpretation.
Key Quantitative Parameters
| Parameter | Typical Values/Range | Cell Type Example | Reference |
| This compound Concentration | 50 - 400 nM | HAEC, HeLa | |
| Incubation Time | 15 - 60 min | HAEC, HeLa | |
| Characteristic Raman Peak | ~2220 cm⁻¹ | Endothelial Cells | |
| Signal Enhancement | ~27x stronger than EdU | - |
Data Analysis Workflow
-
Cosmic Ray Removal: The first step in processing raw Raman spectra is to remove sharp, narrow peaks caused by cosmic rays.
-
Baseline Correction: A fluctuating baseline, often due to fluorescence, should be corrected using appropriate algorithms (e.g., polynomial fitting).
-
Normalization: Spectra can be normalized to a specific peak (e.g., a prominent protein or lipid band) to account for variations in laser power or sample thickness.
-
Image Generation: Generate a Raman image by integrating the area under the characteristic this compound peak (~2220 cm⁻¹) for each pixel in the scanned area.
-
Quantitative Analysis: The intensity of the this compound signal can be quantified to assess changes in mitochondrial membrane potential or mitochondrial mass under different experimental conditions.
Visualization of Workflows and Pathways
Experimental Workflow for Mitochondrial Imaging
The following diagram illustrates the typical workflow for live-cell imaging of mitochondria using this compound and Raman spectroscopy.
Mitochondrial Involvement in Apoptosis Signaling
Mitochondria play a central role in the intrinsic pathway of apoptosis. This compound can be used to monitor the health of mitochondria during this process. A key event in early apoptosis is the loss of mitochondrial membrane potential, which would be observed as a decrease in the this compound Raman signal.
Applications in Research and Drug Development
The use of this compound with Raman spectroscopy offers several advantages for researchers and drug development professionals:
-
Live-Cell Imaging: Enables the study of mitochondrial dynamics in real-time without the need for cell fixation.
-
High Specificity: The unique Raman signature in the silent region provides high contrast and specificity for mitochondria.
-
Quantitative Analysis: The intensity of the this compound signal can be used to quantify changes in mitochondrial membrane potential, providing a valuable metric for assessing cell health and the effects of drug candidates.
-
Multiplexing Capabilities: The narrow Raman peak of this compound allows for simultaneous imaging with other Raman probes or the analysis of endogenous biomolecules in a single experiment.
-
Drug Efficacy and Toxicity Screening: This technique can be employed to screen compounds for their effects on mitochondrial function, identifying potential therapeutic agents or flagging compounds with mitochondrial toxicity early in the drug discovery pipeline.
References
Methodological & Application
Application Notes and Protocols for Live Cell Imaging of HeLa Cell Mitochondria with MitoBADY
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the utilization of MitoBADY, a mitochondria-specific Raman probe, for live-cell imaging of mitochondria in HeLa cells. The following sections detail the necessary protocols, from cell culture to image acquisition, and present key data for experimental planning and interpretation.
Introduction to this compound
This compound is a vital dye specifically designed for labeling mitochondria in living cells for Raman microscopy. It comprises a bisarylbutadiyne (BADY) moiety, which provides a strong and sharp Raman signal in the cell-silent region of the spectrum, and a triphenylphosphonium (TPP) cation that directs the probe to accumulate within the mitochondria.[1][2] This accumulation is driven by the mitochondrial membrane potential. The distinct Raman peak of this compound allows for highly specific visualization of mitochondria with minimal interference from endogenous cellular components.[1][2]
Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in live-cell imaging applications.
| Parameter | Value | Cell Line | Notes |
| Working Concentration | 100 - 500 nM | HeLa, HAEC | Optimization is recommended. Start with a lower concentration to minimize potential toxicity and non-specific binding.[3] |
| Incubation Time | 5 - 30 minutes | HeLa, HAEC | Shorter incubation times are preferable to reduce non-specific accumulation. |
| Raman Excitation Wavelength | 532 nm | Not cell-type specific | A common laser line for Raman spectroscopy. |
| Toxicity | Low at working concentrations | HAEC | Cell viability tests on HAEC cells showed minimal toxicity at concentrations up to 400 nM for 30 minutes. Similar low toxicity is expected in HeLa cells, but should be verified for long-term imaging. |
| Photostability | High | General | As a Raman probe, this compound is generally more photostable than fluorescent dyes, making it suitable for time-lapse imaging. |
Experimental Protocols
HeLa Cell Culture and Preparation
A crucial step for successful live-cell imaging is maintaining healthy and viable cells.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Glass-bottom imaging dishes or coverslips
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Culture HeLa cells in T-75 flasks in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
For imaging experiments, seed HeLa cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of imaging.
-
Allow the cells to adhere and grow for at least 24 hours before the staining procedure.
This compound Staining Protocol
This protocol outlines the steps for staining HeLa cells with this compound for live-cell imaging.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Pre-warmed (37°C) serum-free cell culture medium or imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS)
Protocol:
-
Prepare a fresh working solution of this compound in pre-warmed, serum-free medium or imaging buffer to the desired final concentration (e.g., 100-500 nM).
-
Remove the culture medium from the HeLa cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 5-30 minutes at 37°C in the dark.
-
After incubation, aspirate the staining solution and wash the cells twice with pre-warmed imaging buffer or culture medium to remove excess probe.
-
Add fresh, pre-warmed imaging buffer or culture medium to the cells. The cells are now ready for imaging.
Live Cell Imaging via Raman Microscopy
Equipment:
-
Confocal Raman microscope equipped with a 532 nm laser
-
High numerical aperture objective (e.g., 60x or 100x water or oil immersion)
-
Environmental chamber to maintain 37°C and 5% CO2 during imaging
Imaging Parameters:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the temperature and atmosphere to equilibrate before starting image acquisition.
-
Use the 532 nm laser for excitation of the this compound probe.
-
Acquire Raman spectra at each pixel, focusing on the characteristic this compound peak.
-
Minimize laser power and exposure time to reduce potential phototoxicity and cellular stress.
-
For time-lapse imaging, define the desired time intervals and total duration of the experiment.
Diagrams
Caption: Experimental workflow for this compound live cell imaging in HeLa cells.
Caption: Mechanism of this compound accumulation in mitochondria.
References
Optimal concentration and incubation time for MitoBADY staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MitoBADY, a mitochondria-selective Raman probe, for the visualization and analysis of mitochondria in live cells. The protocols detailed below are based on established methodologies for similar mitochondrial dyes and offer a starting point for experimental optimization.
Introduction to this compound
This compound is a novel Raman probe designed for the specific labeling of mitochondria in living cells.[1][2] It comprises two key functional moieties:
-
Triphenylphosphonium cation: This lipophilic cation facilitates the accumulation of the probe within the mitochondria, driven by the mitochondrial membrane potential.[2]
-
Bisarylbutadiyne (BADY): This component provides a strong and sharp Raman signal in the cell-silent region of the Raman spectrum, enabling highly specific detection with minimal background interference.[1][2]
The intensity of this compound staining can be correlated with mitochondrial membrane potential, a key indicator of mitochondrial health and function.
Data Presentation: Recommended Concentration and Incubation Times
Optimization is crucial for achieving the best results with this compound staining. The following tables provide recommended starting concentrations and incubation times based on protocols for functionally similar mitochondrial dyes. It is highly recommended to perform a titration to determine the optimal conditions for your specific cell type and experimental setup.
Table 1: Recommended Starting Concentrations for this compound Staining
| Concentration Range | Cell Type Suitability | Notes |
| 50 - 200 nM | Most mammalian cell lines | A good starting point for initial experiments. |
| 25 - 500 nM | Wide range of cell types | Broader range for optimization; higher concentrations may be needed for less active cells. |
| 100 nM | Fibroblasts, Trypanosoma brucei | A commonly used concentration in various published protocols. |
Table 2: Recommended Incubation Times for this compound Staining
| Incubation Time | Temperature | Notes |
| 15 - 45 minutes | 37°C | Suitable for most live-cell staining applications. |
| 30 minutes | 37°C | A standard incubation time that provides a good balance between signal intensity and cell health. |
| 30 - 60 minutes | 37°C | Longer incubation times may lead to a brighter signal. |
Experimental Protocols
The following are detailed protocols for staining adherent cells and cells in suspension with this compound.
Protocol 1: Staining of Adherent Cells
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on coverslips or in imaging dishes
-
Complete cell culture medium (pre-warmed to 37°C)
-
Phosphate-Buffered Saline (PBS) or other balanced salt solution (pre-warmed to 37°C)
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 100 nM). Prepare enough solution to cover the cells adequately.
-
Cell Preparation: Aspirate the existing culture medium from the cells.
-
Staining: Add the pre-warmed this compound staining solution to the cells.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.
-
Washing: After incubation, gently aspirate the staining solution and wash the cells three times with pre-warmed PBS or complete medium to remove any unbound dye.
-
Imaging: Immediately image the cells using a Raman microscope.
Protocol 2: Staining of Suspension Cells
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Suspension cells
-
Complete cell culture medium (pre-warmed to 37°C)
-
Phosphate-Buffered Saline (PBS) or other balanced salt solution (pre-warmed to 37°C)
-
Centrifuge tubes
Procedure:
-
Cell Harvesting: Centrifuge the cell suspension to obtain a cell pellet.
-
Resuspension: Gently resuspend the cell pellet in pre-warmed complete cell culture medium containing the desired final concentration of this compound.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C with gentle agitation.
-
Washing: Centrifuge the cells to pellet them and remove the staining solution. Resuspend the pellet in fresh, pre-warmed medium or PBS and repeat the wash step twice.
-
Imaging: Resuspend the final cell pellet in a suitable volume for analysis and proceed with Raman microscopy.
Visualization of Experimental Workflow and Principles
Mitochondrial Staining Workflow
References
Application Notes and Protocols: Unveiling Neuronal Mitochondrial Dynamics with MitoBADY
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MitoBADY, a novel mitochondria-selective Raman probe, for the investigation of mitochondrial function and dysfunction in the context of neuroscience research. This compound offers a powerful tool for live-cell imaging, enabling the detailed analysis of mitochondrial dynamics, distribution, and health in neuronal models of neurodegenerative diseases.
Introduction to this compound in Neuroscience
Mitochondria are central to neuronal health, governing energy production, calcium homeostasis, and apoptosis. Mitochondrial dysfunction is a key pathological feature in a host of neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD).[1][2] this compound is a powerful tool for neuroscientists, offering a non-invasive method for real-time visualization of mitochondria in living neurons.[3]
This compound consists of two key moieties: a triphenylphosphonium (TPP) cation that directs the probe to the mitochondria, and a bisarylbutadiyne (BADY) group that produces a strong and specific Raman signal in the cell's "silent" spectral region (1800-2800 cm⁻¹) where endogenous molecules do not exhibit strong Raman scattering. This allows for high-contrast imaging of mitochondria without the need for fluorescent labels, which can be prone to photobleaching and phototoxicity.
Applications in Neuroscience Research
This compound can be employed to investigate a range of critical processes in neuronal health and disease:
-
Monitoring Mitochondrial Morphology and Dynamics: Visualize and quantify changes in mitochondrial size, shape, and distribution along axons and dendrites in response to neurotoxic insults or therapeutic interventions.
-
Assessing Mitochondrial Dysfunction in Neurodegenerative Disease Models: Detect alterations in mitochondrial integrity and distribution in cellular models of AD and PD. For instance, in SH-SY5Y cells treated with neurotoxins like MPP+ to model Parkinson's disease, changes in mitochondrial morphology and number can be quantified.
-
Evaluating Therapeutic Efficacy: Screen novel drug candidates for their ability to rescue mitochondrial defects in disease models.
-
Studying Axonal Transport of Mitochondria: Track the movement of mitochondria along neuronal processes, providing insights into the vital process of energy supply to synapses.
Data Presentation: Quantitative Analysis of Mitochondrial Parameters
The following tables provide examples of how quantitative data obtained from this compound imaging experiments can be structured for clear comparison.
Table 1: Quantification of Mitochondrial Morphology in a SH-SY5Y Parkinson's Disease Model
| Treatment Group | Average Mitochondrial Length (µm) | Mitochondrial Circularity Index | Number of Mitochondria per 100 µm² |
| Control (Untreated) | 2.5 ± 0.3 | 0.45 ± 0.05 | 15 ± 2 |
| MPP+ (1 µM) | 1.2 ± 0.2 | 0.78 ± 0.08 | 28 ± 3* |
| MPP+ (1 µM) + Compound X (10 µM) | 2.1 ± 0.4# | 0.52 ± 0.06# | 18 ± 2# |
*p < 0.05 compared to Control; #p < 0.05 compared to MPP+ alone. Data are presented as mean ± SEM.
Table 2: Axonal Mitochondrial Transport in Primary Cortical Neurons
| Condition | Anterograde Velocity (µm/s) | Retrograde Velocity (µm/s) | Percentage of Motile Mitochondria |
| Basal | 0.8 ± 0.1 | 0.7 ± 0.1 | 65 ± 5% |
| Aβ Oligomers (500 nM) | 0.4 ± 0.05 | 0.3 ± 0.04 | 30 ± 4%* |
| Aβ Oligomers (500 nM) + Neuroprotective Agent Y (1 µM) | 0.7 ± 0.1# | 0.6 ± 0.08# | 58 ± 6%# |
*p < 0.05 compared to Basal; #p < 0.05 compared to Aβ Oligomers alone. Data are presented as mean ± SEM.
Experimental Protocols
Live-Cell Raman Imaging of Mitochondria in SH-SY5Y Cells
This protocol is adapted for the use of this compound in the widely used SH-SY5Y neuroblastoma cell line, often employed to model dopaminergic neurons in Parkinson's disease research.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound stock solution (1 mM in DMSO)
-
Neurotoxin (e.g., MPP+ iodide) for disease modeling
-
Confocal Raman microscope
-
Glass-bottom dishes
Procedure:
-
Cell Culture and Plating: Culture SH-SY5Y cells in complete medium at 37°C in a 5% CO₂ incubator. For imaging, seed cells onto glass-bottom dishes at a density that allows for clear visualization of individual cells (e.g., 5 x 10⁴ cells/well).
-
Differentiation (Optional): To obtain more neuron-like characteristics, differentiate SH-SY5Y cells by treating with retinoic acid (e.g., 10 µM) for 3-5 days.
-
Disease Modeling (Optional): To induce mitochondrial dysfunction, treat cells with a neurotoxin such as MPP+ (e.g., 1 µM) for 24 hours.
-
This compound Staining:
-
Prepare a working solution of this compound in pre-warmed culture medium at a final concentration of 100-500 nM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Raman Imaging:
-
After incubation, gently wash the cells twice with pre-warmed imaging buffer (e.g., HBSS).
-
Acquire Raman images using a confocal Raman microscope. Set the excitation laser to a wavelength that does not cause significant cellular autofluorescence (e.g., 532 nm or 785 nm).
-
Collect Raman spectra from the cellular silent region, focusing on the characteristic peak of this compound.
-
Map the intensity of the this compound peak to visualize mitochondrial distribution and morphology.
-
-
Data Analysis: Use appropriate software to analyze the Raman images and quantify mitochondrial parameters as outlined in Table 1.
Imaging Mitochondrial Dynamics in Primary Neurons
This protocol describes the use of this compound for live imaging of mitochondria in primary cortical neurons, suitable for studying axonal transport and mitochondrial dynamics in a more physiologically relevant model.
Materials:
-
Primary cortical neurons (e.g., from E18 mouse embryos)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated glass-bottom dishes
-
This compound stock solution (1 mM in DMSO)
-
Live-cell imaging setup with environmental control (37°C, 5% CO₂)
-
Confocal Raman microscope
Procedure:
-
Neuron Culture: Isolate and culture primary cortical neurons on poly-D-lysine coated glass-bottom dishes according to standard protocols. Allow neurons to mature for at least 7 days in vitro (DIV) before imaging.
-
This compound Staining:
-
Prepare a 200 nM working solution of this compound in pre-warmed Neurobasal medium.
-
Gently replace the culture medium with the this compound solution and incubate for 30 minutes at 37°C.
-
-
Live-Cell Imaging:
-
Wash the neurons twice with pre-warmed imaging buffer.
-
Place the dish on the stage of the confocal Raman microscope equipped with a live-cell incubation chamber.
-
Acquire time-lapse Raman images of axons or dendrites to visualize mitochondrial movement.
-
-
Kymograph Analysis: Generate kymographs from the time-lapse images to quantify mitochondrial transport parameters such as velocity and directionality, as exemplified in Table 2.
Visualizing Cellular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts relevant to the application of this compound in neuroscience research.
References
Unveiling Mitochondrial Dysfunction in Cancer: Application Notes and Protocols for the Raman Probe MitoBADY
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial dysfunction is a hallmark of cancer, contributing to metabolic reprogramming, resistance to apoptosis, and enhanced cell survival. Studying these alterations is crucial for understanding cancer biology and developing novel therapeutic strategies. MitoBADY, a mitochondria-selective Raman probe, offers a powerful tool for the live-cell imaging and quantitative analysis of mitochondrial status. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate mitochondrial dysfunction in cancer.
Introduction to this compound
This compound is a specialized chemical probe designed for the selective labeling and analysis of mitochondria in living cells using Raman microscopy.[1] Its structure comprises two key components:
-
Triphenylphosphonium (TPP+) cation: This lipophilic cation facilitates the accumulation of the probe within the mitochondria, driven by the negative mitochondrial membrane potential (ΔΨm).[2]
-
Bisarylbutadiyne (BADY) moiety: This group possesses a strong and sharp Raman scattering signal in the "cellular silent region" (1800-2800 cm⁻¹), where endogenous biomolecules exhibit minimal Raman scattering. This unique spectral property allows for background-free imaging and quantification of mitochondrial distribution and function.[2]
The intensity of the this compound Raman signal is proportional to its concentration within the mitochondria, which in turn is dependent on the mitochondrial membrane potential. A decrease in ΔΨm, a key indicator of mitochondrial dysfunction, leads to a reduced accumulation of this compound and consequently, a weaker Raman signal. This principle enables the quantitative assessment of mitochondrial health and the effects of anti-cancer agents on mitochondrial function.
Key Applications in Cancer Research
-
Assessment of Mitochondrial Membrane Potential (ΔΨm): Quantify changes in ΔΨm in cancer cells compared to non-cancerous cells or in response to therapeutic agents.
-
Drug Screening and Efficacy Testing: Evaluate the impact of novel anti-cancer compounds on mitochondrial integrity and function.
-
Mechanism of Action Studies: Elucidate how different drugs induce mitochondrial dysfunction and apoptosis.
-
Live-Cell Imaging of Mitochondrial Dynamics: Visualize mitochondrial morphology, distribution, and trafficking in real-time.
-
Co-localization Studies: Investigate the interplay between mitochondria and other cellular organelles or proteins involved in cancer progression.
Data Presentation: Quantitative Analysis of Mitochondrial Dysfunction
The following tables provide examples of how quantitative data obtained from this compound experiments can be structured for clear comparison and analysis.
Table 1: Quantification of Mitochondrial Membrane Potential in Different Cancer Cell Lines using this compound
| Cell Line | Cancer Type | Mean this compound Raman Intensity (Arbitrary Units ± SD) | Relative Mitochondrial Membrane Potential (%) |
| MCF-7 | Breast Adenocarcinoma | 1500 ± 120 | 100 |
| HeLa | Cervical Cancer | 1350 ± 110 | 90 |
| A549 | Lung Carcinoma | 1200 ± 95 | 80 |
| Normal HBE | Bronchial Epithelial | 1800 ± 150 | 120 |
Data is representative and should be generated from specific experimental conditions.
Table 2: Effect of Anti-Cancer Drugs on Mitochondrial Membrane Potential in a Cancer Cell Line (e.g., HeLa) Measured by this compound Signal Intensity
| Treatment (24h) | Concentration (µM) | Mean this compound Raman Intensity (Arbitrary Units ± SD) | Change in ΔΨm (%) |
| Vehicle (DMSO) | - | 1350 ± 110 | 0 |
| Cisplatin | 10 | 950 ± 80 | -29.6 |
| Paclitaxel | 1 | 1100 ± 90 | -18.5 |
| FCCP (Positive Control) | 5 | 400 ± 50 | -70.4 |
Data is representative. FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) is a potent mitochondrial uncoupler used as a positive control for depolarization.[3]
Experimental Protocols
Protocol for Staining Live Cancer Cells with this compound
Materials:
-
This compound probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass-bottom dishes or coverslips for microscopy
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cancer cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration of 100-500 nM. The optimal concentration should be determined empirically for each cell line.
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.
-
Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Imaging: Add fresh, pre-warmed culture medium to the cells. The cells are now ready for Raman microscopy.
Protocol for Raman Microscopy and Spectral Acquisition
Instrumentation:
-
Confocal Raman microscope equipped with a laser (e.g., 532 nm or 785 nm).
-
High-sensitivity detector (e.g., CCD camera).
-
Objective lens with high numerical aperture (e.g., 60x or 100x water or oil immersion).
-
Software for spectral acquisition and analysis.
Procedure:
-
Microscope Setup: Turn on the Raman microscope and allow the laser to warm up for at least 30 minutes for stable output.
-
Sample Placement: Place the dish/slide with this compound-stained cells on the microscope stage.
-
Focusing: Using brightfield or differential interference contrast (DIC) microscopy, locate and focus on the cells of interest.
-
Raman Mapping: Define the region of interest (ROI) within a single cell or a group of cells for Raman mapping.
-
Spectral Acquisition: Acquire Raman spectra from each point within the ROI. Key parameters to set include:
-
Laser Power: Use the lowest possible laser power to avoid phototoxicity (typically 5-10 mW at the sample).
-
Integration Time: Set an appropriate integration time per spectrum (e.g., 0.1-1 second) to achieve a good signal-to-noise ratio.
-
Spectral Range: Ensure the spectral range covers the this compound peak (around 2225 cm⁻¹) and other relevant cellular peaks.
-
-
Data Processing:
-
Cosmic Ray Removal: Apply a cosmic ray removal algorithm to the raw spectral data.
-
Baseline Correction: Perform baseline correction to remove background fluorescence.
-
Image Generation: Generate a Raman image based on the intensity of the characteristic this compound peak.
-
Protocol for Co-staining this compound with an Apoptosis Marker (Annexin V)
This protocol allows for the simultaneous assessment of mitochondrial membrane potential and apoptosis.
Materials:
-
This compound-stained cells (from Protocol 4.1)
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescently labeled Annexin V)
-
1X Annexin V Binding Buffer
-
Propidium Iodide (PI) or other viability dye (optional)
-
Confocal microscope with both Raman and fluorescence capabilities.
Procedure:
-
Induce Apoptosis (if applicable): Treat cells with an apoptosis-inducing agent for the desired duration. Include an untreated control group.
-
This compound Staining: Stain the cells with this compound as described in Protocol 4.1.
-
Annexin V Staining:
-
After the final wash step of the this compound protocol, remove the PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC (typically 5 µL per 100 µL of cell suspension).
-
(Optional) Add PI to distinguish necrotic cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Imaging:
-
Immediately proceed to imaging without washing.
-
Acquire the Raman map for this compound as described in Protocol 4.2.
-
Sequentially or simultaneously, acquire the fluorescence image for Annexin V-FITC (and PI, if used) using the appropriate laser excitation and emission filters.
-
-
Data Analysis: Correlate the this compound Raman signal intensity with the Annexin V fluorescence signal on a single-cell level.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in mitochondrial dysfunction in cancer and the experimental workflow for using this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A sensitive and specific Raman probe based on bisarylbutadiyne for live cell imaging of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Highly Sensitive and Specific Raman Probe for Live Cell Imaging of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Mitophagy with MitoBADY
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular process for maintaining mitochondrial homeostasis and overall cellular health. Dysfunctional mitophagy is implicated in a range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Therefore, robust and quantitative methods for monitoring mitophagy are essential for both basic research and drug discovery. MitoBADY is a novel mitochondria-selective Raman probe that offers a unique approach to visualize and potentially quantify mitochondrial dynamics, including mitophagy. This document provides detailed application notes and a proposed protocol for utilizing this compound to monitor mitophagy.
This compound is composed of a triphenylphosphonium (TPP) cation linked to a bisarylbutadiyne (BADY) moiety.[1][2][3][4] The positively charged TPP facilitates the probe's accumulation within the negatively charged mitochondrial matrix.[5] The BADY component provides a strong and sharp Raman signal in the cell-silent region of the Raman spectrum, allowing for highly specific imaging of mitochondria with minimal background interference from other cellular components. While traditionally used for mitochondrial imaging, this protocol outlines a method to adapt its use for monitoring the process of mitophagy.
The central hypothesis of this protocol is that the degradation of mitochondria during mitophagy will lead to a corresponding decrease in the this compound Raman signal intensity. As mitochondria are engulfed by autophagosomes and subsequently fuse with lysosomes to form mitolysosomes, the this compound probe, along with the mitochondrial components, is expected to be degraded by lysosomal hydrolases. This degradation would result in a measurable reduction of the specific Raman signal from the BADY moiety.
Signaling Pathways and Experimental Workflow
To understand the context of this protocol, it is important to visualize the key signaling pathway of PINK1/Parkin-mediated mitophagy and the proposed experimental workflow for monitoring this process using this compound.
Caption: PINK1/Parkin-mediated mitophagy pathway.
Caption: Experimental workflow for monitoring mitophagy with this compound.
Quantitative Data Summary
The following table summarizes typical experimental parameters for the use of this compound in cellular imaging. These parameters can be used as a starting point for optimizing the mitophagy monitoring protocol.
| Parameter | Value | Cell Line Example | Reference |
| This compound Concentration | 100 nM - 1 µM | HeLa | |
| Incubation Time | 15 - 30 minutes | HeLa, HAEC | |
| Mitophagy Inducer (CCCP) | 10 - 20 µM | HeLa, SH-SY5Y | |
| Mitophagy Induction Time | 4 - 24 hours | SH-SY5Y | |
| Raman Excitation Wavelength | 532 nm | Various |
Experimental Protocols
Materials
-
This compound probe (e.g., from a commercial supplier)
-
Cell culture medium and supplements
-
Plates or dishes suitable for Raman microscopy (e.g., with glass or quartz bottom)
-
Mitophagy inducer (e.g., CCCP - Carbonyl cyanide m-chlorophenyl hydrazone, Oligomycin/Antimycin A)
-
Lysosomal marker (optional, e.g., LysoTracker dye or antibody against LAMP1)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS), if performing immunofluorescence
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if performing immunofluorescence
-
Blocking buffer (e.g., 1% BSA in PBS), if performing immunofluorescence
-
Secondary antibody conjugated to a fluorophore (if using a primary antibody for the lysosomal marker)
-
Raman microscope system
Protocol for Monitoring Mitophagy using this compound
1. Cell Culture and Treatment
a. Seed cells on a Raman-compatible dish at an appropriate density to allow for individual cell imaging. b. Culture cells overnight to allow for adherence. c. To induce mitophagy, treat the cells with a known mitophagy-inducing agent. For example, treat with 10 µM CCCP for 4-24 hours. Include an untreated control group. d. (Optional) For a negative control, pre-treat a set of cells with an autophagy inhibitor like 3-methyladenine (3-MA) for 1 hour before adding the mitophagy inducer.
2. This compound Staining
a. Prepare a stock solution of this compound in DMSO. b. Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 100-500 nM. c. Remove the medium from the cells and add the this compound-containing medium. d. Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator. e. After incubation, wash the cells twice with pre-warmed PBS to remove excess probe. f. Add fresh, pre-warmed cell culture medium to the cells.
3. Raman Imaging
a. Place the dish on the stage of the Raman microscope. b. Identify a field of view with healthy, well-adhered cells. c. Acquire Raman spectra and images. The characteristic Raman peak for the BADY moiety is typically in the cell-silent region (around 2200-2250 cm⁻¹). d. For time-lapse imaging, acquire images at different time points after the induction of mitophagy (e.g., 0, 4, 8, 12, 24 hours).
4. (Optional) Co-localization with Lysosomal Marker
-
For live-cell imaging: a. After this compound staining, incubate the cells with a live-cell lysosomal dye (e.g., LysoTracker Red) according to the manufacturer's instructions. b. Acquire both Raman images for this compound and fluorescence images for the lysosomal marker.
-
For fixed-cell imaging: a. After Raman imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. b. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes. c. Block with 1% BSA for 1 hour. d. Incubate with a primary antibody against a lysosomal marker (e.g., LAMP1) overnight at 4°C. e. Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature. f. Acquire fluorescence images and correlate the position of the lysosomes with the previously acquired Raman images of mitochondria.
5. Data Analysis and Interpretation
a. Quantification of this compound Signal: i. Using appropriate software, define regions of interest (ROIs) corresponding to individual cells. ii. Measure the integrated intensity of the this compound Raman peak within each ROI. iii. Normalize the signal intensity to the cell area or another internal control. iv. Compare the average signal intensity between the control and mitophagy-induced groups at different time points. A significant decrease in the this compound signal in the treated group compared to the control group would suggest the occurrence of mitophagy.
b. Co-localization Analysis: i. Overlay the Raman images (this compound) and fluorescence images (lysosomal marker). ii. Quantify the degree of co-localization between the this compound signal and the lysosomal marker. An increase in co-localization in the mitophagy-induced group would provide further evidence that mitochondria are being targeted to lysosomes for degradation.
Logical Relationships and Expected Outcomes
The following diagram illustrates the logical flow of the proposed assay and the expected outcomes.
Caption: Logical flow and expected outcomes of the this compound mitophagy assay.
Conclusion
The use of the Raman probe this compound presents a promising and innovative method for monitoring mitophagy. The proposed protocol, based on the principle of signal decrease upon mitochondrial degradation, offers a novel quantitative approach that complements existing fluorescence-based methods. The high specificity and minimal background of Raman imaging can provide clear and quantifiable data on the dynamics of the mitochondrial population during mitophagy. Researchers are encouraged to optimize the outlined protocol for their specific cell types and experimental conditions and to validate their findings with complementary techniques to confirm the occurrence of mitophagy. This approach has the potential to become a valuable tool in the study of mitochondrial quality control and the development of therapeutics targeting mitophagy-related diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A near-infrared fluorescent probe reveals decreased mitochondrial polarity during mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Visualizing Mitophagy with Fluorescent Dyes for Mitochondria and Lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-staining with MitoBADY and Fluorescent Mitochondrial Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simultaneous monitoring of multiple mitochondrial parameters is crucial for a comprehensive understanding of cellular physiology and pathology. This document provides detailed application notes and protocols for the co-staining of mitochondria using the Raman probe MitoBADY in conjunction with common fluorescent mitochondrial dyes: MitoTracker Green FM, Tetramethylrhodamine, Ethyl Ester (TMRE), and JC-1. This powerful combination allows for the concurrent analysis of mitochondrial distribution and membrane potential, providing a more nuanced view of mitochondrial health and function.
This compound is a mitochondria-selective Raman probe that offers a distinct advantage for multi-modal imaging.[1][2] It consists of a triphenylphosphonium cation, which targets the mitochondrion, linked to a bisarylbutadiyne (BADY) moiety.[1][2][3] This BADY group exhibits a strong and sharp Raman peak in the cellular "silent region" (1800-2800 cm⁻¹), a spectral window where endogenous biomolecules do not have prominent Raman signals. This unique feature minimizes background interference and makes this compound an ideal candidate for co-staining experiments with fluorescent probes, as it avoids the common issue of spectral overlap.
By combining the structural and membrane potential-independent staining of select fluorescent dyes with the membrane potential-dependent accumulation of this compound and other potential-sensitive dyes, researchers can effectively dissect changes in mitochondrial morphology, mass, and functional status.
Data Presentation: Quantitative Dye Properties
The following table summarizes the key quantitative properties of this compound and the selected fluorescent mitochondrial dyes to aid in experimental design and interpretation.
| Probe | Target/Mechanism | Typical Working Concentration | Incubation Time | Fixable? | Spectral Properties |
| This compound | Accumulates in mitochondria based on membrane potential; Raman signal from bisarylbutadiyne. | 100 nM - 500 nM | 15 - 30 minutes | No | Raman Peak: ~2214-2225 cm⁻¹ |
| MitoTracker Green FM | Covalently binds to mitochondrial proteins, independent of membrane potential. | 20 - 200 nM | 15 - 45 minutes | No | Ex/Em: ~490/516 nm |
| TMRE | Sequesters in active mitochondria based on membrane potential. | 20 - 200 nM | 15 - 30 minutes | No | Ex/Em: ~549/574 nm |
| JC-1 | Forms J-aggregates (red fluorescence) in healthy mitochondria with high membrane potential; exists as monomers (green fluorescence) in the cytoplasm and in mitochondria with low membrane potential. | 2 µM | 15 - 30 minutes | No | Monomers: Ex/Em ~514/529 nm; J-aggregates: Ex/Em ~585/590 nm |
Experimental Protocols
General Considerations:
-
Cell Culture: Cells should be cultured on appropriate substrates for microscopy, such as glass-bottom dishes or coverslips. For Raman microscopy, quartz or CaF2 substrates can be used to reduce background signals.
-
Live-Cell Imaging: All the protocols described below are for live-cell imaging. The selected fluorescent dyes are generally not well-retained after fixation when used in these protocols.
-
Sequential Staining: To minimize potential interference between the dyes during uptake, a sequential staining protocol is recommended.
-
Imaging Medium: For optimal imaging, it is recommended to use a phenol red-free medium to reduce background fluorescence.
-
Controls: It is essential to include appropriate controls. For membrane potential-sensitive dyes like this compound, TMRE, and JC-1, cells should be treated with a mitochondrial membrane potential uncoupler, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), as a negative control.
Protocol 1: Co-staining with this compound and MitoTracker Green FM
This combination allows for the assessment of mitochondrial membrane potential (this compound) alongside mitochondrial mass (MitoTracker Green FM).
Materials:
-
This compound
-
MitoTracker Green FM
-
DMSO
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
CCCP (optional, for control)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in high-quality DMSO.
-
Prepare a 1 mM stock solution of MitoTracker Green FM in high-quality DMSO.
-
Store stock solutions at -20°C, protected from light.
-
-
Cell Preparation:
-
Plate cells on a suitable imaging dish and allow them to adhere and reach the desired confluency.
-
-
MitoTracker Green FM Staining:
-
Prepare a working solution of 20-200 nM MitoTracker Green FM in pre-warmed imaging medium.
-
Remove the culture medium from the cells and wash once with pre-warmed imaging medium.
-
Add the MitoTracker Green FM working solution to the cells and incubate for 15-45 minutes at 37°C.
-
-
This compound Staining:
-
Prepare a working solution of 100-500 nM this compound in pre-warmed imaging medium.
-
Remove the MitoTracker Green FM solution and wash the cells twice with pre-warmed imaging medium.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.
-
-
Imaging:
-
Remove the this compound solution and replace it with fresh, pre-warmed imaging medium.
-
Proceed with imaging immediately.
-
Fluorescence Microscopy (MitoTracker Green FM): Use a standard FITC filter set (Ex: ~490 nm, Em: ~516 nm).
-
Raman Microscopy (this compound): Acquire Raman spectra, focusing on the characteristic peak around 2225 cm⁻¹.
-
Protocol 2: Co-staining with this compound and TMRE
This protocol enables the simultaneous assessment of mitochondrial membrane potential using two different modalities.
Materials:
-
This compound
-
TMRE
-
DMSO
-
Live-cell imaging medium
-
CCCP (optional, for control)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of TMRE in DMSO.
-
Store stock solutions at -20°C, protected from light.
-
-
Cell Preparation:
-
Plate cells on a suitable imaging dish.
-
-
Simultaneous Staining:
-
Prepare a working solution containing both 100-500 nM this compound and 20-200 nM TMRE in pre-warmed imaging medium.
-
Remove the culture medium, wash once with pre-warmed imaging medium, and add the combined working solution.
-
Incubate for 15-30 minutes at 37°C.
-
-
Imaging:
-
Important: Do not wash out the TMRE, as it is an equilibrium dye and the signal will be lost. Replace the staining solution with fresh imaging medium containing 20-200 nM TMRE to maintain the equilibrium.
-
Proceed with imaging immediately.
-
Fluorescence Microscopy (TMRE): Use a standard TRITC/Rhodamine filter set (Ex: ~549 nm, Em: ~575 nm).
-
Raman Microscopy (this compound): Acquire Raman spectra, focusing on the peak around 2225 cm⁻¹.
-
Protocol 3: Co-staining with this compound and JC-1
This combination allows for a ratiometric fluorescence measurement of membrane potential (JC-1) alongside the Raman signal from this compound.
Materials:
-
This compound
-
JC-1
-
DMSO
-
Live-cell imaging medium
-
CCCP (optional, for control)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a 2-10 mM stock solution of JC-1 in DMSO.
-
Store stock solutions at -20°C, protected from light.
-
-
Cell Preparation:
-
Plate cells on a suitable imaging dish.
-
-
JC-1 Staining:
-
Prepare a working solution of 2 µM JC-1 in pre-warmed imaging medium.
-
Remove the culture medium, wash once, and add the JC-1 working solution.
-
Incubate for 15-30 minutes at 37°C.
-
-
This compound Staining:
-
Prepare a working solution of 100-500 nM this compound in pre-warmed imaging medium.
-
Remove the JC-1 solution and wash the cells twice with pre-warmed imaging medium.
-
Add the this compound working solution and incubate for 15-30 minutes at 37°C.
-
-
Imaging:
-
Remove the this compound solution and replace with fresh, pre-warmed imaging medium.
-
Proceed with imaging immediately.
-
Fluorescence Microscopy (JC-1):
-
Green Monomers: Use a FITC filter set (Ex: ~485 nm, Em: ~530 nm).
-
Red J-Aggregates: Use a TRITC/Rhodamine filter set (Ex: ~535 nm, Em: ~590 nm).
-
-
Raman Microscopy (this compound): Acquire Raman spectra, focusing on the peak around 2225 cm⁻¹.
-
Visualization of Workflows and Concepts
Experimental Workflow for Co-staining
Caption: Sequential workflow for co-staining and imaging.
Conceptual Relationship of Probes
References
- 1. A sensitive and specific Raman probe based on bisarylbutadiyne for live cell imaging of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitochondrial Imaging with Combined Fluorescence and Stimulated Raman Scattering Microscopy Using a Probe of the Aggregation-Induced Emission Characteristic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MitoBADY Raman Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the data acquisition and analysis of MitoBADY for Raman imaging of mitochondria. This compound is a mitochondria-selective Raman probe that offers a powerful tool for investigating mitochondrial dynamics, metabolism, and response to therapeutic agents in living cells.
Introduction to this compound Raman Imaging
This compound is a specialized molecular probe designed for the selective labeling and imaging of mitochondria using Raman spectroscopy.[1] It consists of a triphenylphosphonium (TPP) cation, which targets the probe to the mitochondria due to the organelle's negative membrane potential, and a bisarylbutadiyne (BADY) moiety that provides a strong and distinct Raman signal in the cellular silent region (1800-2800 cm⁻¹).[2][3][4] This region of the Raman spectrum is largely free from signals of endogenous biomolecules, thus allowing for highly specific and sensitive detection of the probe.[2]
The key advantages of using this compound for Raman imaging include:
-
High Specificity: The TPP cation ensures selective accumulation within the mitochondria.
-
Strong Raman Signal: The BADY component exhibits a Raman peak that is significantly more intense (approximately 27 times) than other probes like 5-ethynyl-2'-deoxyuridine (EdU), enabling visualization at submicromolar concentrations.
-
Live-Cell Imaging: The probe is cell-permeable and allows for real-time imaging of mitochondrial dynamics in living cells.
-
Multiplexing Capability: The unique Raman signature of this compound allows for simultaneous imaging with other cellular components without spectral overlap.
Experimental Protocols
I. Cell Culture and Sample Preparation
This protocol outlines the steps for preparing live cells for this compound staining and subsequent Raman imaging.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound probe
-
Dimethyl sulfoxide (DMSO)
-
CaF₂ coverslips or other Raman-grade substrates
-
Petri dishes or multi-well plates
Protocol:
-
Cell Seeding:
-
Culture cells of interest in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize the cells and centrifuge to obtain a cell pellet.
-
Resuspend the cells in fresh culture medium.
-
Seed the cells onto CaF₂ coverslips placed in petri dishes or multi-well plates at an appropriate density to achieve 60-70% confluency on the day of imaging.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours to allow for attachment and spreading.
-
-
This compound Staining:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 100-500 nM).
-
Remove the culture medium from the cells and gently wash once with warm PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells for 15-30 minutes at 37°C. The optimal incubation time may vary depending on the cell type and experimental conditions.
-
-
Mounting for Raman Imaging:
-
After incubation, gently wash the cells twice with warm PBS to remove any unbound probe.
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
The sample is now ready for Raman imaging.
-
II. Raman Imaging Data Acquisition
This section provides a general protocol for acquiring Raman images of this compound-stained cells. The specific parameters may need to be optimized for the instrument being used.
Instrumentation:
-
Confocal Raman microscope equipped with a high-sensitivity detector (e.g., CCD).
-
Laser excitation source (e.g., 532 nm or 633 nm).
-
High numerical aperture (NA) objective (e.g., 60x or 100x water or oil immersion).
Protocol:
-
Instrument Setup:
-
Turn on the Raman microscope and allow the laser to warm up for at least 30 minutes to ensure stability.
-
Calibrate the spectrometer using a standard reference material (e.g., silicon wafer).
-
-
Sample Placement:
-
Place the petri dish or plate containing the stained cells on the microscope stage.
-
-
Image Acquisition:
-
Locate the cells of interest using brightfield or phase-contrast microscopy.
-
Select a region of interest for Raman mapping.
-
Set the data acquisition parameters. Typical parameters are provided in the table below.
-
Acquire the Raman hyperspectral data cube. A full Raman spectrum is collected at each pixel within the scanned area.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound Raman imaging.
Table 1: this compound Probe Characteristics and Staining Conditions
| Parameter | Value | Reference |
| Raman Peak Position | ~2225 cm⁻¹ | |
| Relative Raman Intensity | ~27x stronger than EdU | |
| Typical Concentration | 100 - 500 nM | |
| Typical Incubation Time | 15 - 30 minutes | |
| Solvent for Stock Solution | DMSO |
Table 2: Typical Raman Imaging Acquisition Parameters
| Parameter | Value | Reference |
| Laser Excitation Wavelength | 532 nm or 633 nm | |
| Laser Power at Sample | 5 - 20 mW | |
| Objective | 60x or 100x (water/oil) | |
| Spectral Range | 400 - 3200 cm⁻¹ | |
| Integration Time per Pixel | 0.1 - 1.0 seconds | |
| Spatial Resolution | ~300 nm | |
| Mapping Step Size | 0.5 - 1.0 µm |
Table 3: Key Raman Bands for Cellular Components
| Component | Raman Band (cm⁻¹) | Reference |
| This compound | ~2225 | |
| Proteins (Amide I) | ~1660 | |
| Lipids (CH₂ bending) | ~1445 | |
| DNA/RNA (phosphate) | ~1095 | |
| Cytochrome c | ~750, 1128, 1313, 1585 |
Data Analysis Protocol
The following protocol outlines the key steps for processing and analyzing the acquired Raman hyperspectral data.
Software:
-
Specialized Raman analysis software (e.g., WITec Project, LabSpec) or programming environments with relevant libraries (e.g., Python, MATLAB).
Protocol:
-
Data Preprocessing:
-
Cosmic Ray Removal: Apply a filter to remove sharp, narrow peaks caused by cosmic rays.
-
Baseline Correction: Subtract the background fluorescence and substrate signal from the raw spectra. A polynomial fitting method is commonly used.
-
Normalization: Normalize the spectra to a specific peak (e.g., a prominent protein or lipid band) to account for variations in laser power or sample thickness.
-
-
Image Generation and Analysis:
-
Univariate Imaging: Generate images based on the integrated intensity of a specific Raman band. For example, create a mitochondrial distribution map by integrating the intensity around the this compound peak (~2225 cm⁻¹).
-
Multivariate Analysis: Employ advanced statistical methods to analyze the entire spectral dataset.
-
Principal Component Analysis (PCA): An unsupervised method to identify the major sources of spectral variance in the data.
-
k-Means Clustering (KMC): An unsupervised method to segment the image into different chemical domains based on spectral similarity. This can be used to differentiate mitochondria, nucleus, cytoplasm, and lipid droplets.
-
-
Spectral Unmixing: Use techniques like Vertex Component Analysis (VCA) or Non-negative Matrix Factorization (NMF) to identify the pure spectral signatures (endmembers) of the different components and their relative abundances in each pixel.
-
Visualizations
Mitochondrial Targeting of this compound
The following diagram illustrates the mechanism of this compound targeting to the mitochondria.
Caption: Mechanism of this compound accumulation in mitochondria.
Experimental Workflow for this compound Raman Imaging
This diagram outlines the complete experimental workflow from sample preparation to data analysis.
Caption: Workflow for this compound Raman imaging experiments.
Data Analysis Pipeline
This diagram illustrates the logical flow of the data analysis process for Raman hyperspectral data.
Caption: Pipeline for analyzing Raman hyperspectral data.
References
- 1. This compound: Mitochondria-selective Raman Probe | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. New Highly Sensitive and Specific Raman Probe for Live Cell Imaging of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A sensitive and specific Raman probe based on bisarylbutadiyne for live cell imaging of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
MitoBADY in Stimulated Raman Scattering (SRS) Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular metabolism, energy production, and apoptosis, making them a critical target in various research fields, including drug development.[1][2] Stimulated Raman Scattering (SRS) microscopy is a powerful label-free imaging technique that provides chemical specificity with high sensitivity and spatial resolution. The development of Raman probes that are active in the cellular silent region (1800–2800 cm⁻¹) has further enhanced the capabilities of SRS microscopy, allowing for the specific visualization of subcellular organelles and molecules.
MitoBADY is a mitochondria-selective Raman probe designed for live-cell imaging.[1][2][3] It is composed of a triphenylphosphonium (TPP) moiety, a lipophilic cation that facilitates its accumulation within the negatively charged mitochondrial matrix, and a bisarylbutadiyne (BADY) moiety, which produces a strong and sharp Raman peak in the cell-silent region. This unique design allows for the highly specific and sensitive visualization of mitochondria in living cells with minimal background interference. This document provides detailed application notes and protocols for the use of this compound in SRS microscopy.
Principle of Action
This compound's targeting mechanism relies on the mitochondrial membrane potential. The positively charged TPP cation is electrophoretically driven across the inner mitochondrial membrane into the matrix, which has a significant negative potential. This results in the accumulation of this compound specifically within active mitochondria.
References
- 1. Functional Mitochondrial Staining | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. This compound: Mitochondria-selective Raman Probe | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Quantitative Analysis of Mitochondrial Morphology and Membrane Potential in Living Cells Using High-Content Imaging, Machine Learning, and Morphological Binning - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Mitochondrial Distribution with MitoBADY: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are dynamic organelles central to cellular energy production, metabolism, and signaling. Their distribution, morphology, and function are critical indicators of cellular health and are often disrupted in various disease states and by drug-induced toxicity. MitoBADY is a novel mitochondria-selective Raman probe designed for live-cell imaging. It comprises a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the negatively charged mitochondrial matrix, and a bisarylbutadiyne (BADY) moiety that produces a strong and sharp Raman signal in the cellular silent region (1800–2800 cm⁻¹), enabling highly specific and sensitive detection with minimal background interference.[1][2] This unique characteristic makes this compound an excellent tool for the quantitative analysis of mitochondrial distribution and dynamics in living cells, offering a powerful method for applications in basic research and drug development.
Principle of Action
This compound's mechanism of action is based on its targeted accumulation in mitochondria and its distinct Raman scattering properties. The positively charged TPP group directs the probe to the mitochondria, driven by the mitochondrial membrane potential. Once inside, the BADY component can be excited by a laser in a Raman microscope, producing a characteristic vibrational scattering signal that can be detected and mapped to visualize mitochondrial distribution. The intensity of the this compound Raman signal is significantly stronger than that of endogenous biomolecules in the silent region, allowing for high-contrast imaging.[1]
Applications in Research and Drug Development
-
Quantitative Assessment of Mitochondrial Morphology: Analyze changes in mitochondrial shape, size, and network complexity in response to genetic modifications, disease progression, or therapeutic interventions.
-
Monitoring Mitochondrial Dynamics: Track mitochondrial fission, fusion, and trafficking in real-time to understand the cellular response to various stimuli.
-
Drug-Induced Mitochondrial Toxicity Screening: Evaluate the impact of candidate drug compounds on mitochondrial distribution and health as an early indicator of potential toxicity.[3][4]
-
Disease Modeling: Characterize mitochondrial alterations in cellular models of diseases such as neurodegenerative disorders, metabolic diseases, and cancer.
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound
This protocol describes the general procedure for staining live cells with this compound for subsequent Raman microscopy.
Materials:
-
This compound probe
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Complete cell culture medium
-
Live cells cultured on appropriate imaging dishes (e.g., glass-bottom dishes)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 1 mM). Store the stock solution at -20°C, protected from light.
-
Cell Preparation: Culture cells to the desired confluency on imaging dishes suitable for Raman microscopy.
-
Prepare Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the final working concentration. A typical starting concentration is in the submicromolar range (e.g., 100-500 nM), but the optimal concentration should be determined empirically for each cell type and experimental condition.
-
Cell Staining: Remove the existing culture medium from the cells and add the this compound staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO₂.
-
Washing (Optional): The washing step is often not required, but if background signal is high, gently wash the cells once or twice with pre-warmed PBS or complete culture medium.
-
Imaging: Proceed immediately to Raman microscopy.
Protocol 2: Raman Microscopy for Mitochondrial Imaging
This protocol outlines the general steps for acquiring Raman images of this compound-stained cells.
Instrumentation:
-
Confocal Raman microscope equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).
-
High numerical aperture (NA) objective (e.g., 60x or 100x water or oil immersion).
-
Spectrometer and a sensitive detector (e.g., CCD camera).
Procedure:
-
Microscope Setup: Turn on the Raman microscope and allow the laser to warm up for stable performance.
-
Sample Placement: Place the imaging dish with this compound-stained cells on the microscope stage.
-
Focusing: Using bright-field or differential interference contrast (DIC) imaging, locate and focus on the cells of interest.
-
Raman Spectral Acquisition:
-
Acquire a full Raman spectrum from a region with high mitochondrial density to confirm the characteristic this compound peak (around 2223 cm⁻¹).
-
Simultaneously, identify Raman peaks for other cellular components if multiplex imaging is desired (e.g., lipids, proteins, DNA).
-
-
Raman Mapping (Hyperspectral Imaging):
-
Define the region of interest (ROI) for mapping a single cell or a group of cells.
-
Set the parameters for Raman mapping, including:
-
Step size: Typically 0.3-1 µm for cellular imaging.
-
Integration time per pixel: This will depend on the signal intensity and should be optimized to achieve a good signal-to-noise ratio without causing photodamage (e.g., 0.1-1 second).
-
-
Initiate the Raman mapping scan. A complete hyperspectral dataset will be acquired, containing a full Raman spectrum for each pixel in the ROI.
-
Protocol 3: Quantitative Analysis of Mitochondrial Distribution
This protocol provides a generalized workflow for the quantitative analysis of mitochondrial distribution from Raman hyperspectral images. This workflow is adapted from established methods in fluorescence microscopy image analysis and can be implemented using software such as ImageJ/Fiji with appropriate plugins or custom scripts.
Software:
-
Raman data analysis software (e.g., WITec Project, LabSpec)
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler, MATLAB)
Procedure:
-
Image Pre-processing (in Raman software):
-
Cosmic Ray Removal: Apply a filter to remove spurious high-intensity pixels caused by cosmic rays.
-
Background Subtraction: Subtract the spectral background to isolate the Raman signals of interest.
-
-
Image Generation:
-
Generate a 2D intensity image of the mitochondria by integrating the area under the characteristic this compound Raman peak (e.g., ~2223 cm⁻¹).
-
-
Image Segmentation (in ImageJ/Fiji or similar):
-
Convert to 8-bit: Convert the generated Raman intensity image to an 8-bit grayscale image.
-
Thresholding: Apply an automated or manual thresholding method (e.g., Otsu's method) to create a binary image where mitochondria are represented as foreground objects (white) and the background is black.
-
Watershed Segmentation (Optional): If mitochondria are clustered, apply a watershed algorithm to separate individual organelles.
-
-
Quantitative Measurements:
-
Use the "Analyze Particles" function (or equivalent) in the image analysis software to measure various morphological and distributional parameters of the segmented mitochondria.
-
Morphological Parameters:
-
Area: The area of each individual mitochondrion.
-
Perimeter: The length of the boundary of each mitochondrion.
-
Circularity/Roundness: A measure of shape, with 1.0 indicating a perfect circle.
-
Aspect Ratio: The ratio of the major to minor axis of a fitted ellipse, indicating elongation.
-
-
Distributional Parameters:
-
Mitochondrial Count: The total number of individual mitochondria per cell.
-
Mitochondrial Density: The total mitochondrial area as a percentage of the total cell area.
-
Distance from Nucleus: The average distance of mitochondria from the center of the nucleus (requires co-localization with a nuclear marker or bright-field image).
-
-
Data Presentation
The quantitative data obtained from the analysis of multiple cells under different experimental conditions should be summarized in tables for clear comparison.
Table 1: Quantitative Analysis of Mitochondrial Morphology in Control vs. Drug-Treated Cells
| Parameter | Control Cells (Mean ± SD) | Drug-Treated Cells (Mean ± SD) | p-value |
| Mitochondrial Count per Cell | 150 ± 25 | 250 ± 30 | <0.01 |
| Average Mitochondrial Area (µm²) | 1.2 ± 0.3 | 0.5 ± 0.1 | <0.01 |
| Average Aspect Ratio | 3.5 ± 0.8 | 1.5 ± 0.4 | <0.01 |
| Mitochondrial Density (%) | 12.5 ± 2.1 | 10.2 ± 1.8 | >0.05 |
Table 2: Dose-Dependent Effects of a Drug on Mitochondrial Distribution
| Drug Concentration | Mitochondrial Count per Cell (Mean ± SD) | Average Mitochondrial Area (µm²) (Mean ± SD) |
| Vehicle Control | 145 ± 22 | 1.3 ± 0.4 |
| 1 µM | 180 ± 28 | 0.9 ± 0.2 |
| 10 µM | 260 ± 35 | 0.4 ± 0.1 |
| 100 µM | 350 ± 40 | 0.2 ± 0.05 |
Visualizations
Signaling Pathway: Drug-Induced Mitochondrial Dysfunction
This diagram illustrates a general pathway by which a drug can induce mitochondrial dysfunction, leading to changes in mitochondrial morphology that can be quantified using this compound.
Caption: Drug-induced mitochondrial dysfunction pathway.
Experimental Workflow: Quantitative Analysis with this compound
This diagram outlines the complete workflow from cell preparation to quantitative data analysis.
Caption: Quantitative analysis workflow using this compound.
References
- 1. A sensitive and specific Raman probe based on bisarylbutadiyne for live cell imaging of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential mitochondrial toxicity screening and multi-parametric data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Mitochondrial Toxicity Screening and Multi-Parametric Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Nonspecific Binding of MitoBADY
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with nonspecific binding of the MitoBADY probe in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a mitochondria-selective Raman probe designed for live-cell imaging. It consists of two key components: a bisarylbutadiyne (BADY) moiety, which produces a strong and distinct signal in the cell-silent region of the Raman spectrum, and a triphenylphosphonium (TPP) cation. The positively charged TPP group facilitates the accumulation of the probe within the mitochondria, driven by the negative mitochondrial membrane potential.
Q2: What is nonspecific binding of this compound and why is it a problem?
Nonspecific binding refers to the accumulation of the this compound probe in cellular compartments other than the mitochondria, such as the cytoplasm, lipid droplets, or other organelles. This is problematic because it can lead to a high background signal, making it difficult to distinguish the specific mitochondrial staining from noise. This can result in inaccurate localization and quantification of mitochondrial activity and dynamics.
Q3: What are the primary causes of nonspecific binding with this compound?
The most common causes of nonspecific binding of this compound are:
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High Probe Concentration: Using a concentration of this compound that is too high can lead to its accumulation in non-mitochondrial structures.
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Prolonged Incubation Time: Leaving the probe on the cells for too long can also result in nonspecific binding.
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Poor Cell Health: Unhealthy or dying cells may have compromised mitochondrial membrane potential, leading to reduced uptake of the probe into the mitochondria and increased nonspecific staining.
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Suboptimal Buffer Conditions: The composition of the imaging buffer can influence the solubility and aggregation of the probe, potentially leading to nonspecific binding.
Troubleshooting Guide for Nonspecific Binding
If you are experiencing high background or nonspecific staining with this compound, follow these steps to troubleshoot the issue.
Problem: High background signal throughout the cell.
| Potential Cause | Recommended Solution |
| Probe concentration is too high. | Decrease the this compound concentration. Start with a concentration at the lower end of the recommended range and perform a titration to find the optimal concentration for your cell type and experimental conditions. |
| Incubation time is too long. | Reduce the incubation time. Shorter incubation times are often sufficient for mitochondrial accumulation and can minimize nonspecific binding.[1][2] |
| Inadequate washing. | After incubation, wash the cells thoroughly with fresh, pre-warmed buffer to remove any unbound probe. |
| Poor cell health. | Ensure that cells are healthy and have a high viability before staining. Use cells from a fresh culture and handle them gently during the staining procedure. |
Problem: Signal is accumulating in non-mitochondrial puncta or droplets.
| Potential Cause | Recommended Solution |
| Probe aggregation. | Ensure the this compound stock solution is properly dissolved and consider sonicating the diluted probe solution before adding it to the cells. Prepare fresh dilutions for each experiment. |
| Binding to lipid droplets. | Optimize the probe concentration and incubation time as described above. Consider co-staining with a known lipid droplet marker to confirm colocalization. |
Quantitative Data Summary
The optimal concentration and incubation time for this compound can vary depending on the cell type and experimental setup. The following table provides a summary of reported concentrations and general recommendations for mitochondrial probes.
| Probe | Recommended Concentration Range | Recommended Incubation Time | Cell Type (if specified) | Reference |
| This compound | 100 nM - 400 nM | 15 - 30 minutes | Human Aortic Endothelial Cells (HAEC) | [1] |
| This compound | Submicromolar | Not specified | HeLa Cells | [3] |
| General Mitochondrial Probes | 20 nM - 500 nM | 15 - 60 minutes | Varies |
Note: The ranges provided for general mitochondrial probes are starting points for optimization. It is crucial to determine the optimal conditions for your specific cell line and experimental goals.
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
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Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
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Prepare a Range of this compound Concentrations: Prepare a series of dilutions of this compound in pre-warmed, serum-free medium or buffer. For example, you can test concentrations of 50 nM, 100 nM, 200 nM, and 400 nM.
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Staining: Remove the culture medium and gently wash the cells with pre-warmed buffer. Add the different concentrations of this compound solution to the cells.
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Incubation: Incubate the cells for a fixed time (e.g., 20 minutes) at 37°C, protected from light.
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Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed buffer.
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Imaging: Image the cells using a Raman microscope.
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Analysis: Compare the images from the different concentrations to identify the lowest concentration that provides a bright, specific mitochondrial signal with minimal background.
Visualizations
Caption: A flowchart for troubleshooting nonspecific binding of this compound.
Caption: Key factors that influence the specificity of this compound staining.
References
Technical Support Center: Optimizing MitoBADY Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio in their MitoBADY experiments for live-cell imaging of mitochondria.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a mitochondria-selective Raman probe designed for live-cell imaging. It consists of two key components: a triphenylphosphonium (TPP) cation and a bisarylbutadiyne (BADY) moiety. The positively charged TPP group facilitates the probe's accumulation within the mitochondria, driven by the organelle's negative membrane potential. The BADY component possesses a strong Raman scattering signal that falls within the "silent region" of the cellular Raman spectrum (approximately 1800-2800 cm⁻¹), where endogenous biomolecules do not produce significant Raman signals. This results in a high-contrast image of the mitochondria with minimal background interference.[1][2][3]
Q2: Is this compound a fluorescent probe?
A2: No, this compound is a Raman probe, not a fluorescent probe. It does not rely on fluorescence emission for detection. Instead, it is detected based on the inelastic scattering of laser light, which provides a unique vibrational signature. This distinction is important because the principles of signal optimization and troubleshooting for Raman microscopy differ from those of fluorescence microscopy.
Q3: What are the main advantages of using this compound for mitochondrial imaging?
A3: The primary advantages of this compound include:
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High Specificity: The TPP cation ensures targeted accumulation in the mitochondria.[3]
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High Signal-to-Noise Ratio: The BADY moiety's Raman signal in the cellular silent region minimizes background from other cellular components.
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Live-Cell Compatibility: this compound can be used for dynamic imaging of mitochondrial processes in living cells.[4]
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Multiplexing Capability: Because Raman peaks are narrow, this compound can potentially be used in conjunction with other Raman probes for multicolor imaging.
Q4: What is the optimal concentration and incubation time for this compound?
A4: The optimal concentration and incubation time can vary depending on the cell type and experimental conditions. However, it is generally recommended to use submicromolar concentrations and short incubation times to ensure specific mitochondrial staining and avoid non-specific accumulation in other cellular compartments. Starting with a concentration titration is highly recommended to determine the ideal conditions for your specific experiment.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments and provides practical solutions to improve the signal-to-noise ratio.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | 1. Inappropriate Laser Wavelength: The laser wavelength is not optimal for exciting the this compound probe. | 1. Use a laser wavelength appropriate for Raman spectroscopy, typically in the visible or near-infrared range (e.g., 532 nm, 785 nm). |
| 2. Low Probe Concentration: The concentration of this compound is too low for detection. | 2. Increase the this compound concentration incrementally. Perform a concentration titration to find the optimal balance between signal intensity and background. | |
| 3. Short Incubation Time: The incubation time is insufficient for the probe to accumulate in the mitochondria. | 3. Increase the incubation time. A time-course experiment can help determine the optimal duration for your cell type. | |
| 4. Low Mitochondrial Membrane Potential: The cells have a compromised mitochondrial membrane potential, preventing the accumulation of the TPP-based probe. | 4. a. Use healthy, actively respiring cells. b. Include a positive control with healthy cells to ensure the probe is working correctly. c. Avoid using metabolic inhibitors that dissipate the mitochondrial membrane potential prior to or during staining. | |
| High Background Signal | 1. High Probe Concentration: Excessive this compound concentration can lead to non-specific binding to other cellular structures. | 1. Reduce the this compound concentration. Refer to the concentration optimization data below. |
| 2. Long Incubation Time: Prolonged incubation can increase the likelihood of non-specific accumulation. | 2. Decrease the incubation time. Short incubation periods are generally sufficient for mitochondrial uptake. | |
| 3. Inadequate Washing: Residual, unbound probe in the imaging medium contributes to background noise. | 3. After incubation, wash the cells thoroughly with fresh, pre-warmed culture medium or a suitable buffer (e.g., PBS) to remove any unbound this compound. | |
| 4. Autofluorescence/Background from Sample or Substrate: Endogenous molecules in the cells or the substrate (e.g., glass coverslip) may generate a background signal. | 4. a. Acquire a Raman spectrum of an unstained control sample to identify any intrinsic background signals. b. Use low-fluorescence imaging dishes or coverslips made of materials like quartz or CaF2. | |
| Presence of Sharp, Spurious Peaks (Cosmic Rays) | 1. Cosmic Ray Interference: High-energy cosmic rays can hit the CCD detector during acquisition, creating sharp, narrow peaks in the spectrum. | 1. a. Most Raman software includes algorithms for cosmic ray removal. Apply this correction during data processing. b. Acquire multiple spectra of the same location and average them. Cosmic rays are random events and will be averaged out. |
| Sample Damage (Phototoxicity) | 1. High Laser Power: Excessive laser power can damage the cells, leading to morphological changes and altered mitochondrial function. | 1. a. Use the lowest laser power that provides an adequate signal-to-noise ratio. b. Reduce the laser exposure time per pixel or per spectrum. c. Monitor cell morphology throughout the experiment for any signs of damage. |
Data Summary: Optimizing this compound Staining Parameters
The following table summarizes recommended starting concentrations and incubation times for this compound based on published data. It is crucial to perform an optimization for each specific cell line and experimental setup.
| Parameter | Concentration Range | Incubation Time Range | Expected Outcome | Reference |
| Initial Optimization | 100 nM - 500 nM | 15 min - 60 min | Determine the lowest concentration and shortest time that provide a clear mitochondrial signal with low background. | |
| Reported Successful Staining (HAEC cells) | 100 nM | 30 min | Good signal for Raman imaging. | |
| Reported Successful Staining (HAEC cells) | 400 nM | 15 min | Clear mitochondrial visualization. | |
| General Recommendation | Submicromolar | Short | Minimizes non-specific accumulation and potential toxicity. |
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound
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Cell Preparation:
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Plate cells on a Raman-compatible substrate (e.g., CaF2 coverslips or glass-bottom dishes suitable for Raman microscopy) and culture overnight to allow for adherence.
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Ensure cells are healthy and in the logarithmic growth phase on the day of the experiment.
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This compound Staining Solution Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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On the day of the experiment, dilute the this compound stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration (e.g., 100-400 nM).
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Cell Staining:
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Remove the culture medium from the cells.
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Add the this compound staining solution to the cells and incubate at 37°C in a CO₂ incubator for the desired time (e.g., 15-30 minutes).
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Washing:
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Aspirate the staining solution.
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Wash the cells two to three times with pre-warmed, complete cell culture medium or a suitable imaging buffer to remove any unbound probe.
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Imaging:
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Add fresh, pre-warmed imaging medium to the cells.
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Proceed with Raman microscopy imaging.
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Visualizations
Mitochondrial Targeting and Signal Generation by this compound
Caption: Mechanism of this compound for mitochondrial imaging.
Experimental Workflow for Live-Cell Raman Imaging
References
- 1. New Highly Sensitive and Specific Raman Probe for Live Cell Imaging of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive and specific Raman probe based on bisarylbutadiyne for live cell imaging of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
MitoBADY staining artifacts and how to avoid them
Welcome to the technical support center for MitoBADY staining. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding artifacts during their live-cell mitochondrial imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a mitochondria-selective Raman probe used for imaging mitochondria in living cells. It consists of two key components:
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Triphenylphosphonium (TPP) cation: This lipophilic cation targets the mitochondria. The negative membrane potential of healthy mitochondria drives the accumulation of the positively charged TPP within the mitochondrial matrix.
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Bisarylbutadiyne (BADY): This moiety provides a strong and sharp Raman signal in the cell-silent region of the spectrum (around 2218 cm⁻¹), allowing for highly specific detection with minimal background from other cellular components.
This mechanism allows for the visualization of mitochondrial morphology and distribution in real-time.
Q2: Can I use this compound in fixed cells?
This compound is primarily designed for live-cell imaging as its accumulation in mitochondria is dependent on the mitochondrial membrane potential, which is lost upon cell fixation. While some signal might be retained post-fixation, it may not accurately reflect the mitochondrial state in the living cell. For fixed-cell analysis, consider using antibodies against mitochondrial proteins like TOMM20 or COX IV.
Q3: What are the optimal excitation and emission wavelengths for this compound?
This compound is a Raman probe and is not typically excited in the same way as fluorescent dyes. It is detected using Raman microscopy. The characteristic Raman peak for this compound is found at approximately 2218 cm⁻¹.
Troubleshooting Guide
Problem 1: Weak or No this compound Signal
Possible Causes:
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Loss of mitochondrial membrane potential in cells.
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Insufficient probe concentration or incubation time.
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Suboptimal imaging settings.
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Degraded this compound probe.
Solutions:
| Detailed Protocol/Suggestion | Explanation |
| Verify Cell Health | Ensure cells are healthy and have high viability before starting the experiment. Use a positive control of healthy, untreated cells. |
| Optimize Probe Concentration | Increase the concentration of this compound in a stepwise manner. Start with the recommended concentration and perform a titration to find the optimal concentration for your specific cell line. |
| Increase Incubation Time | Extend the incubation time to allow for sufficient accumulation of the probe in the mitochondria. |
| Check Imaging Parameters | Ensure the Raman microscope is correctly configured to detect the signal at ~2218 cm⁻¹. Consult your instrument's manual for optimal settings for Raman spectroscopy. |
| Use Fresh Probe | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
Problem 2: Non-Specific Staining or High Background
Possible Causes:
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This compound concentration is too high.
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Prolonged incubation time leading to accumulation in other lipid-rich structures.
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Cell stress or death causing membrane permeabilization.
Solutions:
| Detailed Protocol/Suggestion | Explanation |
| Reduce this compound Concentration | High concentrations can lead to non-specific binding. Titrate down the concentration to find the lowest effective concentration. |
| Shorten Incubation Time | Reduce the incubation period to minimize off-target accumulation. |
| Wash Cells Post-Incubation | After incubation with this compound, gently wash the cells with pre-warmed culture medium or PBS to remove excess, unbound probe. |
| Assess Cell Viability | Use a viability dye (e.g., Trypan Blue) to ensure that the observed staining is not due to compromised cell membranes in dead or dying cells. |
Problem 3: Formation of Aggregates or Precipitates
Possible Causes:
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Poor solubility of this compound in the working solution.
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Precipitation of the probe in the culture medium.
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Contaminants in the cell culture.
Solutions:
| Detailed Protocol/Suggestion | Explanation |
| Ensure Complete Dissolution of Stock | When preparing the stock solution in DMSO, ensure the powder is fully dissolved by vortexing. |
| Prepare Fresh Working Solutions | Dilute the this compound stock solution in pre-warmed medium immediately before use. Do not store the working solution for extended periods. |
| Filter the Staining Solution | If you observe precipitates, filter the final staining solution through a 0.22 µm syringe filter before adding it to the cells. |
| Maintain Aseptic Technique | Ensure proper cell culture techniques to avoid contamination that could lead to artifacts. |
Problem 4: Phototoxicity and Photobleaching
Possible Causes:
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High laser power during imaging.
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Prolonged exposure to the laser.
Solutions:
| Detailed Protocol/Suggestion | Explanation |
| Minimize Light Exposure | Use the lowest possible laser power that provides an adequate signal-to-noise ratio. |
| Reduce Exposure Time | Use the shortest possible acquisition time for each image. |
| Use an Antifade Reagent | If compatible with your experimental setup, consider using an antifade reagent in your imaging medium. |
| Time-Lapse Imaging Considerations | For time-lapse experiments, increase the interval between image acquisitions to allow cells to recover. |
Experimental Protocols
Live-Cell Staining Protocol for this compound
This protocol provides a general procedure for staining mitochondria in live, adherent mammalian cells (e.g., HeLa cells).
Materials:
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This compound probe
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Anhydrous DMSO
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Live, adherent cells cultured on glass-bottom dishes or coverslips
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Complete cell culture medium, pre-warmed to 37°C
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Phosphate-buffered saline (PBS), pre-warmed to 37°C
Protocol:
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Prepare a 1 mM this compound Stock Solution:
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Allow the vial of this compound to warm to room temperature.
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Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mM concentration.
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Mix thoroughly by vortexing until the probe is completely dissolved.
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Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
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Prepare the Staining Solution:
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On the day of the experiment, dilute the 1 mM this compound stock solution in pre-warmed (37°C) complete culture medium to a final working concentration. A starting concentration of 400 nM is recommended, but the optimal concentration should be determined empirically for each cell type.
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Cell Staining:
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Remove the culture medium from the cells.
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Add the this compound staining solution to the cells.
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Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
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Washing (Recommended):
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To reduce background signal, gently wash the cells twice with pre-warmed PBS or complete culture medium.
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Imaging:
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Image the cells immediately using a Raman microscope.
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Set the detection to capture the characteristic Raman peak of this compound at approximately 2218 cm⁻¹.
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Quantitative Data Summary
The following table provides a starting point for optimizing this compound staining conditions. Optimal parameters may vary depending on the cell type and experimental setup.
| Parameter | Recommended Range | Starting Point | Notes |
| This compound Concentration | 50 nM - 1 µM | 400 nM | Higher concentrations may lead to non-specific binding. |
| Incubation Time | 15 - 60 minutes | 30 minutes | Longer incubation times can increase signal but may also increase background. |
| Incubation Temperature | 37°C | 37°C | Maintain physiological conditions for live-cell imaging. |
| Washing Steps | 1-3 times | 2 times | Washing with pre-warmed medium or PBS can reduce background. |
Diagrams
Caption: A typical experimental workflow for this compound staining in live cells.
Caption: A logical flowchart for troubleshooting common this compound staining artifacts.
MitoBADY signal quenching issues and solutions
Welcome to the technical support center for MitoBADY. This guide is designed for researchers, scientists, and drug development professionals using the this compound probe for mitochondrial imaging. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve common signal quenching issues and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for mitochondrial imaging?
This compound is a mitochondria-selective probe designed for live-cell imaging. It consists of two key components: a triphenylphosphonium (TPP+) cation and a bisarylbutadiyne (BADY) moiety. The positively charged TPP+ group leverages the highly negative mitochondrial membrane potential (ΔΨm) to accumulate specifically within the mitochondrial matrix.[1] The BADY component provides a strong Raman signal but also exhibits fluorescence, allowing for multimodal imaging.[2][3] Its accumulation is dependent on a healthy, polarized mitochondrial membrane.
Q2: What are the primary causes of signal quenching or signal loss with this compound?
Signal quenching or loss with mitochondrial probes like this compound can stem from several factors:
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Aggregation-Caused Quenching (ACQ): At high concentrations, the probe can form aggregates within the mitochondria, which leads to self-quenching and a reduction in the fluorescent signal. This is a common issue with cationic dyes that concentrate heavily inside the mitochondrial matrix.
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Photobleaching: Like most fluorescent molecules, this compound is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. This results in a gradual fading of the signal during imaging.
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Mitochondrial Depolarization: Since this compound's accumulation depends on the mitochondrial membrane potential (ΔΨm), a loss of this potential (depolarization) will cause the probe to leak out of the mitochondria, leading to a significant decrease in signal. This is a physiological response, not a technical artifact of the probe itself.
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Phototoxicity: High-intensity light exposure can induce the formation of reactive oxygen species (ROS), leading to cellular damage. This can, in turn, cause mitochondrial depolarization and cell death, resulting in signal loss.
Q3: My signal is decreasing. How can I determine if it's due to photobleaching or genuine mitochondrial depolarization?
This is a critical question in mitochondrial imaging. Here’s how to distinguish between the two:
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Observe the Pattern of Signal Loss: Photobleaching typically manifests as a gradual and uniform fading of fluorescence across the entire illuminated field of view with each successive image capture. In contrast, depolarization-induced signal loss might be more abrupt and can be heterogeneous, affecting some cells or mitochondria more than others.
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Use a Positive Control for Depolarization: Treat a sample of stained cells with a mitochondrial uncoupler like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP. These agents rapidly dissipate the mitochondrial membrane potential. If the signal loss in your experiment resembles the CCCP-treated control, it is likely due to depolarization.
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Image a Fixed Sample: Fix a sample of stained cells (e.g., with paraformaldehyde). In a fixed sample, physiological processes like depolarization are halted. Any signal loss observed during imaging of this sample will be primarily due to photobleaching.
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Reduce Light Exposure: If reducing the excitation laser power or increasing the time interval between acquisitions significantly slows down the signal loss, photobleaching is a likely contributor.
Q4: What is the optimal concentration and incubation time for this compound?
The optimal concentration and incubation time are highly dependent on the cell type and experimental conditions. However, based on published data and general principles for mitochondrial probes, a good starting point is crucial. For Raman microscopy, "submicromolar" concentrations have been recommended.
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Concentration: Start by performing a titration series from 50 nM to 500 nM . Lower concentrations minimize the risk of aggregation-caused quenching and cytotoxicity, while higher concentrations may be needed for cells with lower metabolic activity.
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Incubation Time: A typical incubation time ranges from 15 to 60 minutes at 37°C. Longer incubation times may yield a brighter signal but can also increase the risk of non-specific staining and cytotoxicity.
Troubleshooting Guide
Issue 1: Weak or No Fluorescent Signal
| Possible Cause | Recommended Solution |
| Dye Concentration is Too Low | Increase the this compound concentration in increments (e.g., 50 nM, 100 nM, 250 nM). The optimal concentration needs to be determined empirically for your specific cell type. |
| Incubation Time is Too Short | Increase the incubation time. Try a time course experiment (e.g., 15, 30, 45, 60 minutes) to find the point where the signal is optimal without causing toxicity. |
| Mitochondria are Depolarized | This indicates a potential issue with cell health. Ensure your cells are healthy before and during the experiment. Use a positive control for healthy mitochondria and consider using a counterstain for cell viability. Run the CCCP control protocol (Protocol 2) to confirm if depolarization is the cause. |
| Incorrect Filter/Laser Settings | This compound has been reported to have UV excitation/emission. Use a DAPI-like filter set (e.g., 360-370 nm excitation) and check for a signal. Scan a range of excitation and emission wavelengths to determine the optimal settings for your specific imaging system. |
Issue 2: Rapid Signal Fading During Imaging
| Possible Cause | Recommended Solution |
| Photobleaching | This is the most common cause of rapid signal loss. Reduce the excitation light intensity by using a neutral density (ND) filter or lowering the laser power to the minimum level required for a good signal. Shorten the exposure time per frame and increase the interval between captures in a time-lapse series. |
| Phototoxicity | High-intensity light is damaging cells, causing them to lose membrane potential. Symptoms include mitochondrial swelling or fragmentation followed by signal loss. The solutions are the same as for photobleaching: reduce light exposure. Also, consider using a phenol red-free imaging medium to reduce the generation of ROS. |
Issue 3: High Signal Followed by a Sudden Decrease (Quenching)
| Possible Cause | Recommended Solution |
| Aggregation-Caused Quenching (ACQ) | This occurs when the dye concentration is too high, causing it to aggregate and self-quench inside the mitochondria. The solution is to lower the working concentration of this compound. Perform a concentration titration to find a level that provides a bright signal without entering the quenching mode. |
| Mitochondrial Hyperpolarization followed by Depolarization | Some stimuli can initially cause mitochondria to become hyperpolarized (accumulating more dye), which can push the probe into a quenching concentration. This may be followed by a rapid depolarization and signal loss. Using a lower initial dye concentration can help keep the signal within a linear range. |
Issue 4: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| Dye Concentration is Too High | Excess probe can bind non-specifically to other cellular membranes or aggregate in the cytoplasm. Reduce the working concentration of this compound. |
| Inadequate Washing | Unbound probe in the imaging medium can contribute to high background. After incubation, wash the cells 2-3 times with pre-warmed imaging medium or PBS before imaging to remove excess dye. |
| Probe Precipitation | If the stock solution is not properly dissolved or stored, aggregates can form. Ensure the DMSO stock is fully dissolved. Briefly centrifuge the working solution before adding it to cells to pellet any aggregates. |
Data and Parameters
Table 1: Recommended Starting Parameters for this compound Staining
| Parameter | Recommended Range | Notes |
| Working Concentration | 50 nM - 500 nM | Titration is essential. Start with ~100 nM. |
| Incubation Time | 15 - 60 minutes | 30 minutes is a good starting point. |
| Incubation Temperature | 37°C | Maintain physiological conditions for live cells. |
| Stock Solution Solvent | Anhydrous DMSO | Store at -20°C, protected from light and moisture. |
| Imaging Medium | Phenol red-free medium | Reduces background fluorescence and phototoxicity. |
Table 2: Photostability Comparison of Common Mitochondrial Dyes*
| Probe | Type | Relative Photostability | Notes |
| MitoTracker Green (MTG) | Potential-Independent | High | Retains tubular morphology well under illumination. |
| NAO (10-N-nonyl acridine orange) | Potential-Dependent | Low | Prone to rapid photobleaching and induces phototoxicity. |
| TMRE/TMRM | Potential-Dependent | Moderate | Susceptible to photobleaching, which can be mistaken for depolarization. |
| This compound | Potential-Dependent | Likely Low to Moderate | As a fluorescent probe, it is susceptible to photobleaching. Its primary use as a Raman probe suggests fluorescence may not be optimized for stability. |
*Note: Quantitative photostability data for this compound is limited. This table provides a qualitative comparison to illustrate the importance of selecting appropriate imaging conditions. Users should characterize the photostability of this compound on their own imaging system.
Experimental Protocols
Protocol 1: General Staining Protocol for Live-Cell Imaging with this compound
1. Reagent Preparation:
- This compound Stock Solution (1 mM): Prepare a 1 mM stock solution in high-quality, anhydrous DMSO. Aliquot into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
- This compound Working Solution (e.g., 100 nM): On the day of the experiment, dilute the 1 mM stock solution into pre-warmed (37°C), serum-free, phenol red-free cell culture medium to the desired final concentration.
2. Cell Preparation:
- Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture until they reach the desired confluency (typically 50-70%).
3. Staining Procedure:
- Aspirate the culture medium from the cells.
- Wash the cells once with pre-warmed PBS or serum-free medium.
- Add the pre-warmed this compound working solution to the cells, ensuring the cell monolayer is completely covered.
- Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.
4. Washing and Imaging:
- Aspirate the staining solution.
- Wash the cells 2-3 times with pre-warmed imaging medium (e.g., phenol red-free medium) to remove unbound probe.
- Add fresh, pre-warmed imaging medium to the cells.
- Proceed with imaging immediately on a fluorescence microscope equipped with a live-cell incubation chamber.
Protocol 2: Control for Mitochondrial Membrane Depolarization
This protocol is essential to confirm that signal loss is due to a physiological change rather than an artifact.
1. Reagent Preparation:
- CCCP Stock Solution (10 mM): Prepare a 10 mM stock of Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) in DMSO. Store at -20°C.
- CCCP Working Solution (10 µM): Dilute the stock solution into your imaging medium.
2. Procedure:
- Stain cells with this compound as described in Protocol 1.
- Mount the dish on the microscope and acquire a baseline image of a field of healthy, stained cells.
- Carefully add the CCCP working solution to the dish while it is on the microscope stage (or treat a separate dish as a positive control).
- Immediately begin time-lapse imaging. You should observe a rapid decrease in mitochondrial fluorescence as the membrane potential dissipates. This provides a reference for depolarization-induced signal loss.
Visualizations
Caption: General experimental workflow for staining live cells with this compound.
Caption: A logical flowchart for troubleshooting common this compound signal issues.
Caption: Mechanism of this compound uptake and aggregation-caused quenching (ACQ).
References
MitoBADY Technical Support Center: Best Practices for Solution Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and storage of the MitoBADY probe. Adhering to these best practices is crucial for obtaining reliable and reproducible results in mitochondrial imaging experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder?
A1: Lyophilized this compound powder is stable for extended periods when stored correctly. For optimal longevity, it should be stored at -20°C and protected from light.
Q2: What is the recommended solvent for reconstituting this compound?
A2: High-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.
Q3: How should I store the this compound stock solution in DMSO?
A3: Your DMSO stock solution should be stored at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Ensure the storage container is airtight to prevent the absorption of water, as DMSO is hygroscopic.
Q4: How long is the this compound stock solution stable when stored correctly?
A4: When stored in a properly sealed container at -20°C or below and protected from light, the DMSO stock solution is expected to be stable for at least one month. For longer-term storage, -80°C is preferable.
Q5: Can I store the diluted, aqueous working solution of this compound?
A5: It is not recommended to store the diluted, aqueous working solution. These solutions should be prepared fresh on the day of the experiment to ensure optimal performance and avoid potential aggregation or precipitation.
Storage and Stability Data Summary
For quick reference, the following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 1 year | Protect from light and moisture. |
| DMSO Stock Solution | -20°C or -80°C | At least 1 month | Aliquot to avoid freeze-thaw cycles; use an airtight container; protect from light. |
| Aqueous Working Solution | N/A | N/A | Prepare fresh before each experiment. Do not store. |
Troubleshooting Guide for this compound Solution Issues
Encountering issues with your this compound solution can compromise your experimental results. This guide provides a systematic approach to troubleshooting common problems like precipitation and aggregation.
Issue 1: Precipitate observed in the DMSO stock solution after thawing.
-
Possible Cause 1: Water absorption. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound.
-
Solution: Ensure you are using anhydrous DMSO and that your storage vials have airtight seals. When preparing aliquots, work quickly to minimize exposure to ambient air.
-
-
Possible Cause 2: Incomplete dissolution. The probe may not have been fully dissolved during the initial reconstitution.
-
Solution: After thawing, gently warm the solution to room temperature and vortex thoroughly to ensure complete dissolution.
-
Issue 2: The solution appears cloudy or shows precipitate after dilution in aqueous buffer/media.
-
Possible Cause 1: High final concentration. The concentration of this compound in the final aqueous solution may be above its solubility limit.
-
Solution: Try preparing a more dilute working solution. It is often better to add a small volume of a more concentrated stock solution to your final buffer/media volume while vortexing to ensure rapid and even dispersion.
-
-
Possible Cause 2: Low temperature of the aqueous medium. Adding the DMSO stock to cold media can decrease the solubility of the probe.
-
Solution: Pre-warm your cell culture medium or buffer to 37°C before adding the this compound stock solution.
-
-
Possible Cause 3: Incompatible buffer components. Certain salts or other components in your buffer system may interact with this compound, causing it to precipitate.
-
Solution: If possible, test the solubility of this compound in a simpler buffer, such as phosphate-buffered saline (PBS), to identify if a specific media component is the issue.
-
Issue 3: Weak or no fluorescent signal in stained cells.
-
Possible Cause 1: Probe aggregation. Aggregation can lead to fluorescence quenching.
-
Solution: Visually inspect your stock and working solutions for any signs of cloudiness or precipitate. If aggregation is suspected, try preparing a fresh working solution from a new aliquot of the DMSO stock. Sonication of the working solution for a few minutes before use may also help to break up small aggregates.
-
-
Possible Cause 2: Photobleaching. Exposure to light can degrade the fluorescent properties of this compound.
-
Solution: Protect the probe from light at all stages of handling and storage. During imaging, use the lowest possible laser power and exposure time that still provides a detectable signal.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with your this compound solution.
Experimental Protocol: Live Cell Staining with this compound
This protocol provides a general guideline for staining mitochondria in live, adherent cells with this compound. Optimization may be required for different cell types and experimental conditions.
Materials:
-
This compound probe
-
Anhydrous DMSO
-
Live, adherent cells cultured on a suitable imaging dish or plate
-
Complete cell culture medium (pre-warmed to 37°C)
-
Phosphate-buffered saline (PBS) or other balanced salt solution (pre-warmed to 37°C)
Procedure:
-
Prepare a 1 mM this compound Stock Solution:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C, protected from light.
-
-
Prepare the Staining Solution:
-
On the day of the experiment, thaw an aliquot of the 1 mM this compound stock solution and allow it to come to room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration (typically in the range of 100-500 nM). It is crucial to optimize this concentration for your specific cell type and imaging setup.
-
Vortex the staining solution gently immediately after adding the DMSO stock to ensure it is well-mixed.
-
-
Cell Staining:
-
Aspirate the existing culture medium from the cells.
-
Add the freshly prepared this compound staining solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary.
-
-
Washing (Optional but Recommended):
-
Aspirate the staining solution.
-
Gently wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound probe and reduce background fluorescence.
-
After the final wash, add fresh, pre-warmed complete culture medium or an appropriate imaging buffer to the cells.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the Raman signal of this compound.
-
To minimize phototoxicity and photobleaching, use the lowest laser power and shortest exposure time necessary to acquire a clear image.[1]
-
References
Validation & Comparative
MitoBADY vs. MitoTracker: A Comparative Analysis for Mitochondrial Imaging
In the realm of cellular biology, the precise visualization of mitochondria is paramount for understanding their critical role in cellular metabolism, signaling, and apoptosis. Researchers have a selection of probes at their disposal for mitochondrial imaging, with fluorescent dyes like MitoTracker and Raman-active probes such as MitoBADY being prominent choices. This guide provides an objective comparison of this compound and MitoTracker probes, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific research needs.
At a Glance: Key Performance Characteristics
The selection of a mitochondrial probe is dictated by the experimental requirements, including the imaging modality, the need for fixation, and concerns about phototoxicity and cell health. The following table summarizes the key features of this compound and various MitoTracker probes.
| Feature | This compound | MitoTracker Green FM | MitoTracker Red CMXRos | MitoTracker Deep Red FM |
| Detection Method | Raman Microscopy | Fluorescence Microscopy | Fluorescence Microscopy | Fluorescence Microscopy |
| Targeting Moiety | Triphenylphosphonium | Cationic Dye | Cationic Dye with Chloromethyl Group | Cationic Dye |
| Mechanism of Action | Accumulates in mitochondria based on membrane potential.[1] | Accumulates in mitochondria; largely independent of membrane potential in some cell types.[2] | Accumulates in active mitochondria based on membrane potential and covalently binds to thiol groups.[3][4][5] | Accumulates in active mitochondria based on membrane potential. |
| Fixability | Information not readily available | Not well-retained after fixation. | Well-retained after aldehyde-based fixation. | Retained after fixation. |
| Photostability | High (as a Raman probe) | More photostable than rhodamine 123. | Relatively good, but can be phototoxic upon prolonged illumination. | Good |
| Cytotoxicity | Low at typical working concentrations. | Lower phototoxicity compared to CMXRos. | Can be phototoxic, inducing apoptosis upon photoirradiation. | Lower toxicity reported than CMXRos. |
| Spectral Properties | Raman shift in the cell-silent region (~2220 cm⁻¹) | Ex/Em: ~490/516 nm | Ex/Em: ~579/599 nm | Ex/Em: ~644/665 nm |
In-Depth Analysis: Performance and Experimental Considerations
Mechanism of Mitochondrial Targeting and Retention
Both this compound and MitoTracker probes are cell-permeant and selectively accumulate in mitochondria. Their initial uptake is driven by the large negative mitochondrial membrane potential.
-
MitoTracker: The accumulation of most MitoTracker dyes is dependent on the mitochondrial membrane potential. Certain variants, such as MitoTracker Red CMXRos and MitoTracker Green FM, possess a mildly thiol-reactive chloromethyl group. This group allows the dye to covalently bind to thiol groups on mitochondrial proteins and peptides, leading to its retention even after mitochondrial depolarization and fixation. However, this covalent modification can also be a source of toxicity. MitoTracker Green FM has been reported to accumulate in mitochondria largely independent of membrane potential in some cell types, making it a potential marker for mitochondrial mass.
-
This compound: This probe utilizes a triphenylphosphonium (TPP+) cation as its mitochondrial targeting moiety. The positive charge of the TPP+ group facilitates its accumulation within the negatively charged mitochondrial matrix. Studies have shown that dissipation of the mitochondrial membrane potential with agents like CCCP reduces the accumulation of this compound, confirming its potential-dependent uptake.
Photostability and Phototoxicity
A critical consideration in live-cell imaging is the potential for phototoxicity and photobleaching of the probe.
-
MitoTracker: The photostability and phototoxicity of MitoTracker dyes vary among the different versions. MitoTracker Red CMXRos has been shown to act as a photosensitizer, inducing mitochondrial swelling, depolarization, and apoptosis upon irradiation with light, even at doses used for routine confocal microscopy. In contrast, MitoTracker Green FM is reported to be more photostable and less phototoxic than other dyes like rhodamine 123 and CMXRos.
-
This compound: As a Raman probe, this compound offers a significant advantage in terms of photostability. Raman spectroscopy uses a longer wavelength excitation laser which is less energetic and generally causes less photodamage compared to the lasers used in fluorescence microscopy. While direct comparative studies on phototoxicity are limited, the inherent nature of Raman imaging suggests a lower potential for phototoxicity, making this compound a suitable option for long-term live-cell imaging.
Cytotoxicity
The introduction of any exogenous probe carries the risk of cellular toxicity.
-
MitoTracker: Without photoirradiation, the dark toxicity of MitoTracker Red CMXRos is low at typical working concentrations (100-250 nM). However, the covalent modification of mitochondrial proteins by some MitoTracker variants can be a source of cytotoxicity.
-
This compound: Cell viability assays, such as the MTT assay, have been performed on cells treated with this compound. These studies indicate that at working concentrations (up to 400 nM), this compound does not cause a significant decrease in cell viability, suggesting low cytotoxicity.
Experimental Protocols
Live-Cell Staining with MitoTracker
The following is a general protocol for staining live cells with MitoTracker probes. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.
-
Prepare Staining Solution: Prepare a 1 mM stock solution of the MitoTracker probe in anhydrous DMSO. On the day of the experiment, dilute the stock solution in serum-free medium to a final working concentration of 25-500 nM. For MitoTracker Green FM, a lower concentration range of 20-200 nM is recommended to avoid non-specific staining.
-
Cell Staining: Remove the culture medium and wash the cells with pre-warmed medium. Add the staining solution to the cells and incubate for 15-45 minutes at 37°C, protected from light.
-
Wash and Image: Replace the staining solution with fresh pre-warmed medium. The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets.
Live-Cell Staining with this compound
The following protocol is based on studies using this compound for live-cell Raman imaging.
-
Cell Preparation: Seed cells on CaF2 slides suitable for Raman spectroscopy and allow them to adhere and grow to optimal confluence.
-
Prepare Staining Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO. Dilute the stock solution in the appropriate cell culture medium to a final working concentration (e.g., 400 nM).
-
Cell Staining: Treat the cells with the this compound staining solution and incubate for a specific duration (e.g., 15-30 minutes) under normal cell culture conditions.
-
Raman Imaging: After incubation, the cells can be directly imaged using a Raman microscope. The strong Raman peak of this compound in the cell-silent region allows for clear visualization of mitochondria.
Conclusion
The choice between this compound and MitoTracker depends heavily on the specific experimental goals. MitoTracker probes offer a wide range of spectral options for fluorescence microscopy and are well-established for assessing mitochondrial membrane potential. Certain MitoTracker variants are also suitable for fixed-cell imaging. However, researchers must be cautious about the potential for phototoxicity, especially with probes like MitoTracker Red CMXRos, which can impact cell health and introduce experimental artifacts.
This compound, on the other hand, presents a compelling alternative for researchers utilizing Raman microscopy. Its key advantages lie in its high photostability and low cytotoxicity, making it ideal for long-term live-cell imaging and minimizing probe-induced cellular stress. The unique Raman signature of this compound in the cell-silent region also opens up possibilities for multiplex imaging with other Raman-active probes or for label-free imaging of other cellular components. As Raman microscopy becomes more accessible, probes like this compound are poised to become increasingly valuable tools for the detailed and minimally invasive study of mitochondrial dynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. embopress.org [embopress.org]
- 4. A sensitive and specific Raman probe based on bisarylbutadiyne for live cell imaging of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of mitochondrial fluorescent dyes in stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Mitochondrial Insights: A Comparative Guide to MitoBADY and Transmission Electron Microscopy
For researchers, scientists, and drug development professionals, accurately assessing mitochondrial morphology and function is paramount. This guide provides a comprehensive comparison of MitoBADY, a mitochondria-selective Raman probe, with the gold-standard imaging technique, transmission electron microscopy (TEM). We will explore how TEM can be used to validate findings obtained with this compound and discuss alternative methods for mitochondrial analysis, supported by experimental data and detailed protocols.
Mitochondria are dynamic organelles central to cellular energy production, metabolism, and signaling. Their dysfunction is implicated in a wide range of diseases, making them a critical target for research and therapeutic development. While a variety of tools exist to study mitochondria, choosing the most appropriate method depends on the specific biological question. This guide focuses on the validation of a chemical probe, this compound, with a high-resolution imaging technique, TEM, to ensure the accuracy and reliability of experimental results.
Performance Comparison: this compound vs. TEM and Alternatives
The selection of an appropriate technique for mitochondrial analysis hinges on a trade-off between the level of detail required, the need for live-cell imaging, and throughput. This compound offers the advantage of live-cell imaging with molecular specificity, while TEM provides unparalleled resolution of mitochondrial ultrastructure in fixed samples. Other fluorescent probes, such as MitoTracker and TMRM, are widely used for live-cell imaging but come with their own set of advantages and limitations.
| Parameter | This compound | Transmission Electron Microscopy (TEM) | MitoTracker Dyes | TMRM/TMRE |
| Principle | Raman Scattering | Electron Scattering | Fluorescence | Fluorescence |
| Resolution | Diffraction-limited (~300 nm)[1] | ~1 nm | Diffraction-limited (~200-250 nm)[2] | Diffraction-limited (~200-250 nm)[2] |
| Live/Fixed Cells | Live | Fixed | Live and fixable versions available | Live |
| Specificity | High, targets mitochondria via triphenylphosphonium cation[1] | High, based on distinct morphology | Generally high, but some off-target effects reported | High, accumulates in active mitochondria |
| Photostability | High | Not applicable | Variable, some photobleaching occurs[3] | Moderate, subject to photobleaching |
| Cytotoxicity | Low at working concentrations | Not applicable (cells are fixed) | Can be phototoxic at high concentrations/light exposure | Low at working concentrations |
| Information Provided | Mitochondrial localization and distribution | Ultrastructure (cristae, membranes), morphology | Mitochondrial localization, morphology, and membrane potential (some variants) | Mitochondrial membrane potential |
| Artifacts | Minimal; Raman signal is specific. | Fixation and staining artifacts can occur. | Phototoxicity can alter mitochondrial morphology. | Dye redistribution can occur. |
Validating this compound with TEM: A Correlative Approach
The gold standard for validating the localization and morphological observations made with a light-based microscopy probe like this compound is through correlative light and electron microscopy (CLEM). This powerful technique combines the advantages of both imaging modalities. First, live cells are stained with this compound and imaged using Raman microscopy to identify mitochondria and capture their dynamics. Subsequently, the same cells are fixed, processed, and imaged with TEM to obtain high-resolution ultrastructural information. By overlaying the images, researchers can confirm that the structures identified by this compound are indeed mitochondria and that their morphology observed in the live cell corresponds to the ultrastructure revealed by TEM.
Signaling Pathway Context: Mitochondrial Targeting
The specificity of this compound for mitochondria is conferred by its triphenylphosphonium (TPP) cation moiety. TPP is a lipophilic cation that accumulates in the mitochondrial matrix due to the large negative mitochondrial membrane potential maintained by the electron transport chain. This targeted delivery ensures that the Raman signal from the bisarylbutadiyne (BADY) reporter is localized specifically to mitochondria.
Experimental Protocols
This compound Staining for Live-Cell Raman Imaging
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound probe
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Live cells cultured on appropriate imaging dishes (e.g., glass-bottom dishes)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration. A typical starting concentration is in the submicromolar range (e.g., 100-500 nM). The optimal concentration should be determined empirically to achieve good signal-to-noise while minimizing potential toxicity.
-
Cell Staining: Remove the culture medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Imaging: Proceed with Raman microscopy imaging. A washing step is generally not required, but for correlative studies, a gentle wash with pre-warmed medium before fixation can help reduce background signal.
Transmission Electron Microscopy of Mitochondria
This protocol outlines the key steps for preparing cultured cells for TEM analysis, suitable for correlative studies.
Materials:
-
Phosphate-buffered saline (PBS)
-
Primary fixative: 2.5% glutaraldehyde in 0.1 M cacodylate or phosphate buffer
-
Secondary fixative: 1% osmium tetroxide in 0.1 M cacodylate or phosphate buffer
-
Uranyl acetate solution
-
Lead citrate solution
-
Ethanol series (e.g., 50%, 70%, 90%, 100%) for dehydration
-
Epoxy resin for embedding
Procedure:
-
Primary Fixation: After live-cell imaging, immediately and gently wash the cells with PBS. Replace the medium with the primary fixative and incubate for 1 hour at room temperature.
-
Washing: Wash the cells three times with the buffer used for fixation.
-
Secondary Fixation: Post-fix the cells with the secondary fixative for 1 hour at room temperature. This step enhances the contrast of membranes.
-
Washing: Wash the cells three times with distilled water.
-
En Bloc Staining: Stain the cells with uranyl acetate solution for 1 hour to overnight at 4°C.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.
-
Infiltration and Embedding: Infiltrate the samples with epoxy resin and polymerize at 60°C for 48 hours.
-
Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) of the embedded cells using an ultramicrotome.
-
Post-staining: Mount the sections on TEM grids and post-stain with uranyl acetate and lead citrate.
-
Imaging: Image the sections using a transmission electron microscope.
References
- 1. New Highly Sensitive and Specific Raman Probe for Live Cell Imaging of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualizing Mitochondrial Form and Function within the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Illuminating Mitochondrial Dynamics: Ultrahigh Labeling Stability Probe for Long-Term SIM Super-Resolution Imaging of Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of MitoBADY with other mitochondrial Raman probes
A Comparative Guide to MitoBADY and Other Mitochondrial Raman Probes
For researchers, scientists, and drug development professionals seeking to visualize and analyze mitochondrial dynamics, Raman spectroscopy offers a powerful, label-free, and non-invasive approach. The choice of a suitable Raman probe is critical for achieving high-quality, specific, and reliable results. This guide provides an objective comparison of this compound with other mitochondrial Raman probes, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison of Mitochondrial Raman Probes
The following table summarizes the key performance characteristics of this compound and other notable mitochondrial Raman probes.
| Probe Name | Raman Shift (cm⁻¹) | Relative Signal Intensity | Photostability | Cytotoxicity | Key Features & Applications |
| This compound | ~2220[1] | ~27 times more intense than 5-ethynyl-2'-deoxyuridine (EdU)[2][3] | High | Low at working concentrations | Composed of bisarylbutadiyne (BADY) and a triphenylphosphonium (TPP+) mitochondrial targeting moiety.[2] Used for live cell imaging of mitochondria and as an indicator of mitochondrial membrane potential. |
| RAR-BR | 2214[4] | Lower intrinsic Raman signal compared to this compound in solution, but excellent mitochondrial localization. | Good | Low at working concentrations (e.g., 50-400 nM) as determined by MTT assay. | A highly sensitive probe for selective imaging of mitochondria in live endothelial cells. |
| AIE-SRS-Mito | 2223 | High, with a detection limit of 8.5 μM in SRS imaging. | Good | Low at working concentrations (e.g., 5 μM). | Features aggregation-induced emission (AIE) characteristic, suitable for both fluorescence and stimulated Raman scattering (SRS) microscopy. |
| 2-yne Mito N3 | 2223 | Strong SRS signal in live cells. | Photostable | Minimal cytotoxicity. | A ratiometric Raman probe for visualizing hydrogen sulfide (H₂S) in mitochondria via SRS microscopy. |
| Mitokyne | 2214 (ionized form), 2230 (neutral form) | High Raman intensity. | Good | Minimal toxicity. | A ratiometric Raman probe for measuring mitochondrial pH. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of mitochondrial Raman probes. Below are generalized and probe-specific protocols for key experiments.
General Protocol for Live Cell Raman Imaging of Mitochondria
This protocol provides a general workflow for staining live cells with a mitochondrial Raman probe and acquiring Raman images.
Caption: Experimental workflow for mitochondrial Raman imaging.
Probe-Specific Recommendations:
-
This compound:
-
Working Concentration: Submicromolar concentrations (e.g., 100 nM) are typically sufficient for visualizing mitochondria.
-
Incubation Time: 15-30 minutes.
-
-
RAR-BR:
-
Working Concentration: 50-400 nM.
-
Incubation Time: 15-30 minutes. Colocalization with cytochrome c is achieved at 30 minutes with 50 nM and 15 minutes with 100 nM.
-
-
AIE-SRS-Mito:
-
Working Concentration: 5 μM for 60 minutes of incubation has been shown to provide good quality images with minimal cytotoxicity.
-
Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for assessing the cytotoxicity of mitochondrial Raman probes using a standard MTT assay.
Caption: Workflow for assessing probe cytotoxicity via MTT assay.
Signaling Pathway Visualization
Mitochondrial Raman probes are invaluable tools for studying various cellular signaling pathways. One of the most critical pathways involving mitochondria is the intrinsic apoptosis pathway, where the release of cytochrome c is a key event.
Caption: The intrinsic apoptosis pathway.
Raman spectroscopy can be employed to monitor the release of cytochrome c from the mitochondria into the cytosol, a hallmark of apoptosis. The intensity of the cytochrome c Raman signal (e.g., at ~750 cm⁻¹) can be spatially and temporally resolved to track the progression of apoptosis. Mitochondrial Raman probes like this compound can be used concurrently to visualize the mitochondrial morphology and localization during this process.
References
- 1. researchgate.net [researchgate.net]
- 2. Raman observation of a molecular signaling pathway of apoptotic cells induced by photothermal therapy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. A sensitive and specific Raman probe based on bisarylbutadiyne for live cell imaging of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Specificity Showdown: MitoBADY vs. Alternatives for Pinpointing Mitochondria
A Comparative Guide to Mitochondrial Labeling Specificity
For researchers in cellular biology and drug development, the precise labeling of mitochondria is paramount to understanding cellular energetics, apoptosis, and the off-target effects of novel therapeutics. This guide provides a comprehensive comparison of MitoBADY, a Raman-based mitochondrial probe, with two widely used fluorescent alternatives: MitoTracker and LysoTracker. We delve into their specificity for mitochondrial labeling, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific needs.
At a Glance: Performance Comparison of Mitochondrial Probes
The following table summarizes the key performance characteristics of this compound, MitoTracker, and LysoTracker based on available data.
| Feature | This compound | MitoTracker Probes | LysoTracker Probes |
| Primary Targeting Mechanism | Mitochondrial membrane potential (driven by the TPP+ lipophilic cation) | Mitochondrial membrane potential (for most variants) | Accumulation in acidic organelles (lysosomes) |
| Reported Mitochondrial Specificity | High, co-localizes with cytochrome c. Specificity is dependent on low concentration and short incubation times to avoid non-specific accumulation.[1][2] | Variable; can accumulate in other organelles with membrane potential.[3] Susceptible to efflux by P-glycoprotein.[4][5] | Low for mitochondria; primarily targets acidic lysosomes. |
| Co-localization with Mitochondrial Markers (Pearson's Correlation Coefficient) | Data for co-localization with TOM20 not readily available in literature. | MitoTracker Deep Red shows a range of PCC values with mitochondrial and other markers, indicating variable specificity. | Expected to have a low PCC with mitochondrial markers like TOM20. |
| Photostability | Generally high due to the nature of Raman scattering. | Variable; some variants are more resistant to photobleaching than others. Newer formulations have improved photostability. | Moderate; can be susceptible to photobleaching upon prolonged exposure. |
| Cytotoxicity | Low cytotoxicity reported at working concentrations (50-400 nM). | Can induce cytotoxicity, especially at higher concentrations or with prolonged exposure. | Can cause a decrease in cell vitality, even with short incubation times. |
| Off-Target Effects | Non-specific accumulation can occur at high concentrations or long incubation times. | Accumulation in non-mitochondrial membranes with a potential gradient. Efflux by multidrug resistance pumps. | Accumulation in any acidic compartment, not specific to mitochondria. |
Delving Deeper: Experimental Validation of Specificity
To rigorously assess the specificity of a mitochondrial probe, co-localization with a known and stable mitochondrial protein is the gold standard. The Translocase of the Outer Mitochondrial Membrane 20 (TOM20) is an excellent marker as it is an integral protein of the outer mitochondrial membrane and its localization is independent of mitochondrial membrane potential.
Experimental Protocol: Comparative Co-localization Analysis
This protocol outlines a method to quantitatively compare the mitochondrial specificity of this compound, MitoTracker, and LysoTracker using immunofluorescence and confocal microscopy.
1. Cell Culture and Staining:
-
Culture HeLa cells on glass-bottom dishes suitable for high-resolution imaging.
-
Stain separate dishes of live cells with this compound, MitoTracker Red CMXRos, and LysoTracker Red DND-99 according to the manufacturers' recommended protocols. A typical starting point would be:
-
This compound: 100 nM for 15-30 minutes.
-
MitoTracker Red CMXRos: 100 nM for 15-30 minutes.
-
LysoTracker Red DND-99: 50 nM for 30 minutes.
-
2. Fixation and Permeabilization:
-
After live-cell imaging (optional), fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
3. Immunofluorescence Staining for TOM20:
-
Block non-specific binding with 1% BSA in PBS for 1 hour.
-
Incubate the cells with a primary antibody against TOM20 (e.g., rabbit anti-TOM20) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
4. Imaging and Analysis:
-
Mount the coverslips with a suitable mounting medium.
-
Acquire images using a confocal microscope with appropriate laser lines and emission filters for each probe and the secondary antibody.
-
Quantify the degree of co-localization between each probe (this compound, MitoTracker, LysoTracker) and the TOM20 signal using image analysis software (e.g., ImageJ with the JACoP plugin). Calculate the Pearson's Correlation Coefficient (PCC) for multiple cells to obtain statistically significant data.
Visualizing the Workflow and Underlying Principles
To better understand the experimental logic and the mechanisms of these probes, the following diagrams are provided.
Caption: Experimental workflow for comparing mitochondrial probe specificity.
Caption: Targeting mechanisms of this compound, MitoTracker, and LysoTracker.
Conclusion
The choice of a mitochondrial probe significantly impacts the reliability of experimental outcomes. This compound, with its Raman-based detection, offers a promising alternative to traditional fluorescent dyes, particularly in studies requiring high photostability and minimal phototoxicity. However, its specificity, like that of MitoTracker probes, is dependent on careful optimization of staining conditions. MitoTracker probes, while widely used, exhibit variable specificity and potential for off-target effects that researchers must consider. LysoTracker, designed to label acidic organelles, is not a suitable candidate for specific mitochondrial labeling.
For unequivocal mitochondrial identification, co-localization with a validated mitochondrial marker such as TOM20 is essential. The provided experimental protocol offers a robust framework for researchers to independently validate the specificity of their chosen probe within their experimental system, ensuring the accuracy and reproducibility of their findings.
References
- 1. Illuminating Mitochondrial Dynamics: Ultrahigh Labeling Stability Probe for Long-Term SIM Super-Resolution Imaging of Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MitoTracker | AAT Bioquest [aatbio.com]
- 3. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Pitfalls in methods to study colocalization of nanoparticles in mouse macrophage lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LysoTracker and MitoTracker Red are transport substrates of P‐glycoprotein: implications for anticancer drug design evading multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
MitoBADY vs. Genetically Encoded Reporters: A Comparative Guide to Mitochondrial Imaging
For researchers, scientists, and drug development professionals navigating the complexities of mitochondrial research, the choice of imaging tools is paramount. This guide provides an objective comparison of MitoBADY, a Raman scattering probe, and genetically encoded mitochondrial reporters, offering insights into their respective advantages and supported by experimental data and protocols.
Mitochondria, the powerhouses of the cell, are central to numerous cellular processes, and their dysfunction is implicated in a wide range of diseases. Visualizing these dynamic organelles in living cells is crucial for understanding their role in health and disease. Two prominent methods for live-cell mitochondrial imaging are the use of chemical probes like this compound and the expression of genetically encoded fluorescent reporters. This guide will delve into a detailed comparison of these two approaches, highlighting their underlying mechanisms, performance characteristics, and experimental considerations.
Quantitative Performance Comparison
To facilitate a clear comparison, the following table summarizes the key performance indicators of this compound and common genetically encoded mitochondrial reporters, such as those based on Green Fluorescent Protein (GFP) and Red Fluorescent Protein (RFP). It is important to note that direct head-to-head quantitative comparisons in a single study are scarce; therefore, this table synthesizes data from multiple sources to provide a representative overview.
| Feature | This compound | Genetically Encoded Reporters (e.g., mito-GFP, mito-mCherry) |
| Signal-to-Noise Ratio | High; operates in the "silent" region of the cellular Raman spectrum, minimizing background interference. | Variable; can be high, but is often limited by cellular autofluorescence. |
| Photostability | Excellent; Raman probes are generally highly resistant to photobleaching, allowing for long-term and time-lapse imaging without significant signal loss.[1] | Variable; fluorescent proteins are susceptible to photobleaching, with rates depending on the specific protein, illumination intensity, and duration.[2][3][4] Some engineered variants offer improved photostability. |
| Temporal Resolution | Limited by the speed of Raman spectral acquisition, which can range from seconds to minutes for a full image.[5] Stimulated Raman Scattering (SRS) microscopy can significantly improve acquisition speed. | High; confocal and other fluorescence microscopy techniques allow for rapid image acquisition, enabling the tracking of fast dynamic processes. |
| Specificity | High for mitochondria due to the triphenylphosphonium (TPP) cation, which targets the negative mitochondrial membrane potential. | High; the use of specific mitochondrial targeting sequences (MTS) directs the reporter protein to the mitochondria. |
| Multiplexing Capability | Excellent; the sharp and distinct Raman peaks allow for multiplexing with other Raman probes and label-free imaging of endogenous molecules like lipids and proteins. | Good; multiple fluorescent proteins with distinct excitation and emission spectra can be used simultaneously, though spectral overlap can be a challenge. |
| Toxicity/Perturbation | Low cytotoxicity at typical working concentrations. However, the TPP cation can potentially affect mitochondrial membrane potential at higher concentrations. | Generally low; however, overexpression of the reporter protein can potentially lead to cellular stress and artifacts. |
| Ease of Use | Relatively simple; involves incubating cells with the probe. | More complex; requires genetic modification of cells (e.g., transfection, transduction) to express the reporter protein. |
Mechanism of Action
The fundamental difference between this compound and genetically encoded reporters lies in their delivery and mechanism of mitochondrial localization.
This compound is a chemical probe that consists of two key components: a bisarylbutadiyne (BADY) moiety, which provides a strong and sharp Raman scattering signal, and a triphenylphosphonium (TPP) cation. The positively charged TPP group facilitates the accumulation of the probe within the mitochondrial matrix, driven by the highly negative mitochondrial membrane potential.
Genetically encoded reporters , on the other hand, are proteins (typically fluorescent) that are targeted to the mitochondria through a fused mitochondrial targeting sequence (MTS). This MTS is a short peptide sequence that is recognized by the mitochondrial protein import machinery, leading to the translocation of the reporter protein into the mitochondria.
Diagrams of Mechanisms and Workflows
References
A Comparative Guide to Mitochondrial Imaging: MitoBADY vs. Fluorescent Probes
For researchers, scientists, and drug development professionals, the precise visualization of mitochondria is paramount to understanding cellular health, disease progression, and the efficacy of novel therapeutics. This guide provides an objective comparison of MitoBADY, a Raman-based probe, with conventional fluorescent mitochondrial imaging techniques, namely MitoTracker and JC-1 probes. We present a comprehensive analysis of their performance, supported by experimental data, to facilitate the selection of the most suitable tool for your research needs.
Mitochondria, the powerhouses of the cell, are central to numerous cellular processes, from energy production to apoptosis. The ability to accurately visualize and track these dynamic organelles is therefore a critical aspect of cell biology and drug discovery. While fluorescent probes have long been the standard for mitochondrial imaging, emerging technologies like Raman microscopy with probes such as this compound offer a distinct set of advantages and limitations.
At a Glance: this compound vs. MitoTracker vs. JC-1
| Feature | This compound | MitoTracker (e.g., Red CMXRos) | JC-1 |
| Detection Method | Stimulated Raman Scattering (SRS) Microscopy | Fluorescence Microscopy | Fluorescence Microscopy / Flow Cytometry |
| Principle | Vibrational imaging of a Raman-active tag | Accumulation dependent on mitochondrial membrane potential and covalent binding to mitochondrial proteins[1] | Ratiometric measurement of mitochondrial membrane potential[2] |
| Signal Specificity | High, based on a unique Raman peak in the "silent region"[3] | Can be prone to non-specific binding and accumulation in other membranous organelles[4] | Specific for mitochondrial membrane potential changes |
| Photostability | High, resistant to photobleaching[4] | Moderate, prone to photobleaching with repeated exposure | Low, pronounced bleaching upon repeated laser exposure |
| Signal-to-Noise Ratio | High, due to low background in the Raman silent region. | Variable, can be affected by cellular autofluorescence. | Good, ratiometric nature reduces artifacts from dye concentration or cell number. |
| Multiplexing | Excellent, multiple Raman probes with distinct peaks can be used simultaneously. | Limited by spectral overlap of fluorophores. | Difficult to use in multi-parameter measurements due to broad emission spectra |
| Cytotoxicity | Low at working concentrations | Can be cytotoxic at higher concentrations or with prolonged exposure | Generally low toxicity at working concentrations |
| Fixability | Compatible with fixation. | Some variants (e.g., CMXRos) are fixable | Not suitable for fixed cells |
Delving Deeper: A Technical Comparison
This compound: A New Frontier in Mitochondrial Imaging
This compound is a novel probe designed for Raman microscopy. It comprises a bisarylbutadiyne (BADY) moiety, which provides a strong and sharp Raman signal in the cellular silent region (1800–2800 cm⁻¹), a spectral window free from interference from endogenous biomolecules. This results in a high signal-to-noise ratio and exceptional specificity. The BADY group is conjugated to a triphenylphosphonium (TPP) cation, a lipophilic cation that drives the accumulation of the probe within the negatively charged mitochondrial matrix.
One of the most significant advantages of this compound is its exceptional photostability, allowing for long-term and time-lapse imaging without significant signal degradation. This is a critical feature for studying dynamic mitochondrial processes such as fission, fusion, and mitophagy. Furthermore, the narrow and distinct Raman peak of this compound makes it highly suitable for multiplex imaging, enabling the simultaneous visualization of multiple organelles or biomolecules labeled with different Raman probes.
However, the primary limitation of this compound is the requirement for a specialized Raman or Stimulated Raman Scattering (SRS) microscope, which may not be as readily available as conventional fluorescence microscopes in all research laboratories.
MitoTracker Probes: The Established Standard
MitoTracker probes are a family of fluorescent dyes widely used for mitochondrial staining in live cells. Probes like MitoTracker Red CMXRos passively diffuse across the plasma membrane and accumulate in active mitochondria due to their membrane potential. A key feature of some MitoTracker variants is a mildly thiol-reactive chloromethyl moiety that allows for covalent binding to mitochondrial proteins, enabling the probe to be retained even after cell fixation and permeabilization.
The primary advantages of MitoTracker probes are their ease of use and compatibility with standard fluorescence microscopy and flow cytometry instrumentation. However, their reliance on mitochondrial membrane potential for accumulation can be a double-edged sword. While useful for assessing mitochondrial health, it can also lead to a loss of signal in apoptotic or metabolically compromised cells. Furthermore, studies have shown that some MitoTracker dyes can exhibit non-specific binding to other cellular structures, potentially leading to artifacts. Photobleaching is another significant limitation, especially during long-term imaging experiments.
JC-1: A Ratiometric Sensor of Mitochondrial Health
JC-1 is a cationic carbocyanine dye that is widely used to measure mitochondrial membrane potential (ΔΨm). In healthy cells with high ΔΨm, JC-1 forms aggregates within the mitochondria that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial depolarization, making it a valuable tool for apoptosis studies.
The ratiometric nature of JC-1 is its main advantage, as the fluorescence ratio is largely independent of probe concentration, cell number, and mitochondrial size or shape, thus reducing potential artifacts. However, JC-1 is notoriously prone to photobleaching, which can complicate dynamic studies. Additionally, its broad emission spectra can make it challenging to use in multicolor imaging experiments with other fluorescent probes.
Experimental Protocols
Live-Cell Imaging with this compound using Raman Microscopy
Materials:
-
This compound probe
-
Cell culture medium
-
Live-cell imaging dish
-
Raman microscope with a laser excitation source (e.g., 532 nm or 785 nm)
Procedure:
-
Cell Seeding: Seed cells on a live-cell imaging dish and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically in the submicromolar range, e.g., 100-500 nM).
-
Staining: Remove the culture medium from the cells and add the this compound-containing medium. Incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with fresh, pre-warmed culture medium to remove excess probe.
-
Imaging: Acquire Raman images using the Raman microscope. The characteristic peak for this compound is typically observed around 2218 cm⁻¹. An integration time of 0.1 to 1 second per pixel is commonly used.
Live-Cell Imaging with MitoTracker Red CMXRos
Materials:
-
MitoTracker Red CMXRos
-
Anhydrous DMSO
-
Cell culture medium
-
Live-cell imaging dish
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of MitoTracker Red CMXRos in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 50-200 nM.
-
Staining: Replace the culture medium with the MitoTracker-containing medium and incubate for 15-45 minutes at 37°C.
-
Washing: Wash the cells with fresh, pre-warmed medium.
-
Imaging: Mount the dish on the fluorescence microscope and acquire images using the appropriate filter set.
Measurement of Mitochondrial Membrane Potential with JC-1
Materials:
-
JC-1 dye
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with filter sets for both green (FITC) and red (TRITC/Texas Red) fluorescence, or a flow cytometer.
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization.
Procedure for Microscopy:
-
Cell Seeding: Seed cells in a multi-well plate or on coverslips.
-
JC-1 Staining Solution: Prepare a JC-1 stock solution in DMSO and dilute it in cell culture medium to a final concentration of 1-10 µM.
-
Positive Control (Optional): Treat a subset of cells with 50 µM CCCP for 5-10 minutes to induce mitochondrial depolarization.
-
Staining: Incubate cells with the JC-1 staining solution for 15-30 minutes at 37°C in the dark.
-
Washing: Wash the cells once with warm PBS.
-
Imaging: Acquire images using both green (monomers) and red (J-aggregates) fluorescence channels. Healthy cells will exhibit predominantly red fluorescence, while apoptotic or depolarized cells will show increased green fluorescence. The ratio of red to green fluorescence intensity can be quantified.
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound for mitochondrial targeting and detection.
Caption: Experimental workflow for comparing mitochondrial imaging probes.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound, MitoTracker, and JC-1 ultimately depends on the specific experimental question, the available instrumentation, and the desired level of quantitative analysis.
-
For high-resolution, long-term live-cell imaging with minimal phototoxicity and the potential for multiplexing, this compound is an excellent, albeit specialized, choice. Its high photostability and specificity make it ideal for studying dynamic mitochondrial processes.
-
For routine mitochondrial visualization and colocalization studies using standard fluorescence microscopy, MitoTracker probes remain a convenient and effective option. The availability of fixable variants is a significant advantage for workflows requiring immunocytochemistry.
-
For specific investigations of mitochondrial membrane potential and apoptosis, JC-1 provides a robust ratiometric readout that minimizes certain experimental artifacts. It is particularly well-suited for flow cytometry-based screens and endpoint assays.
By understanding the inherent strengths and limitations of each technique, researchers can make informed decisions to obtain the most accurate and reliable data for their mitochondrial studies, ultimately advancing our understanding of cellular function and disease.
References
- 1. Comparison of mitochondrial fluorescent dyes in stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. A sensitive and specific Raman probe based on bisarylbutadiyne for live cell imaging of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Choosing proper fluorescent dyes, proteins, and imaging techniques to study mitochondrial dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Validation of MitoBADY for Measuring Mitochondrial Mass: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MitoBADY and other common alternatives for the quantitative measurement of mitochondrial mass. The focus is on presenting objective performance data and detailed experimental protocols to aid in the selection of the most appropriate tool for your research needs.
Introduction to Mitochondrial Mass Quantification
Measuring mitochondrial mass is crucial for understanding cellular metabolism, health, and disease. An increase or decrease in mitochondrial content can be indicative of various physiological or pathological states, including mitochondrial biogenesis, mitophagy, and cellular stress. Several methods are available for quantifying mitochondrial mass, each with its own advantages and limitations. This guide focuses on the quantitative validation of a newer Raman probe, this compound, in comparison to the widely used fluorescent probe, MitoTracker Green.
Probes for Mitochondrial Mass Measurement: A Head-to-Head Comparison
| Feature | This compound | MitoTracker Green FM |
| Technology | Raman Scattering | Fluorescence |
| Detection Method | Raman Spectroscopy/Microscopy | Flow Cytometry, Fluorescence Microscopy |
| Targeting Moiety | Triphenylphosphonium (TPP) cation | Mildly thiol-reactive chloromethyl moiety |
| Mechanism of Action | Accumulates in mitochondria driven by the negative mitochondrial membrane potential. The bisarylbutadiyne (BADY) group provides a strong Raman signal in the cell-silent region. | Covalently binds to free thiol groups of cysteine residues on mitochondrial proteins.[1][2] |
| Dependence on Mitochondrial Membrane Potential (ΔΨm) | Yes. Accumulation is dependent on ΔΨm.[3] | Generally considered independent of ΔΨm for accumulation and staining.[4] |
| Signal Correlation with Mitochondrial Mass | Limited direct quantitative validation available in published literature. | Higher fluorescence intensity is associated with greater cellular mitochondrial content.[1] However, some studies show discrepancies with other mitochondrial markers like TOMM20. |
| Known Interferences | Signal may be influenced by changes in ΔΨm independent of mass changes. | Signal can be affected by cellular redox state and the activity of drug efflux pumps like P-glycoprotein. |
| Photostability | High. Raman probes are generally less prone to photobleaching than fluorescent dyes. | Moderate. Can be susceptible to photobleaching, especially with intense or prolonged light exposure. |
| Multiplexing Capability | High. The sharp peaks of Raman scattering allow for multiplexing with other Raman probes. | Moderate. Spectral overlap with other fluorophores can be a limitation. |
Quantitative Data Summary
A direct quantitative comparison of this compound's Raman signal intensity against established mitochondrial mass markers (e.g., mitochondrial protein content, mtDNA copy number) is not extensively available in the current scientific literature.
For MitoTracker Green, several studies have demonstrated a correlation between its fluorescence intensity and mitochondrial content. However, it is important to note that this correlation may not be perfectly linear and can be influenced by other cellular factors.
Experimental Protocols
Measuring Mitochondrial Mass using this compound with Raman Spectroscopy
Note: A detailed, standardized protocol for quantitative mitochondrial mass measurement using this compound is not yet widely established. The following is a general workflow based on its use for mitochondrial imaging.
-
Cell Culture: Plate cells on calcium fluoride (CaF2) or quartz coverslips suitable for Raman spectroscopy.
-
Probe Incubation: Incubate live cells with submicromolar concentrations of this compound (e.g., 100-500 nM) for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.
-
Raman Spectroscopy: Acquire Raman spectra from individual cells using a Raman microscope. The characteristic peak for the bisarylbutadiyne (BADY) moiety is typically observed in the cell-silent region of the Raman spectrum (around 2200-2300 cm⁻¹).
-
Data Analysis: The intensity of the characteristic this compound Raman peak can be quantified. For relative quantification of mitochondrial mass, the intensity of the this compound peak can be normalized to an internal standard peak from a cellular component with relatively stable expression, or to the cell area.
Measuring Mitochondrial Mass using MitoTracker Green with Flow Cytometry
-
Cell Preparation: Harvest and resuspend cells in pre-warmed PBS or a suitable buffer at a concentration of 1x10⁶ cells/mL.
-
Probe Incubation: Add MitoTracker Green FM to the cell suspension at a final concentration of 20-200 nM. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells to pellet, and resuspend in fresh, pre-warmed buffer to wash away the unbound probe. Repeat the wash step.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer using a 488 nm excitation laser and a standard FITC emission filter (e.g., 530/30 nm).
-
Data Analysis: The mean fluorescence intensity (MFI) of the MitoTracker Green signal in the cell population is used as a measure of the average mitochondrial mass per cell.
Visualizing the Methodologies
Mechanism of Action
Conclusion and Recommendations
MitoTracker Green is a well-established and widely used probe for the semi-quantitative assessment of mitochondrial mass by flow cytometry and fluorescence microscopy. Its main advantages are the simplicity of the protocol and its relative independence from mitochondrial membrane potential. However, researchers should be aware of its potential for artifacts due to interactions with drug efflux pumps and sensitivity to the cellular redox state.
This compound, as a Raman probe, offers the significant advantages of high photostability and the potential for high-level multiplexing. Its detection in the cell-silent region of the Raman spectrum minimizes background interference. However, its accumulation is dependent on the mitochondrial membrane potential, which could be a confounding factor when measuring mitochondrial mass, as changes in ΔΨm can occur independently of changes in mitochondrial content. Furthermore, there is currently a lack of extensive quantitative validation correlating this compound's Raman signal with established biochemical markers of mitochondrial mass.
For quantitative measurement of mitochondrial mass, MitoTracker Green remains a more validated option, provided that appropriate controls are included to account for its known limitations. this compound shows great promise for mitochondrial imaging, particularly in multiplexing experiments, but further validation is required before it can be confidently recommended for the primary purpose of quantifying mitochondrial mass. Researchers interested in using this compound for this application should consider performing their own validation experiments, correlating the Raman signal with other established methods for measuring mitochondrial mass, such as qPCR for mtDNA copy number or Western blotting for mitochondrial proteins like TOMM20 or COX4.
References
- 1. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MitoTracker Green labeling of mitochondrial proteins and their subsequent analysis by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of MitoBADY: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for MitoBADY necessitates a cautious approach to its disposal, grounded in general laboratory safety principles and an understanding of its chemical constituents. Researchers, scientists, and drug development professionals must prioritize safety and compliance with local and institutional regulations.
This compound, a mitochondria-selective Raman probe, is a valuable tool in live cell imaging.[1] While shipped as a non-hazardous chemical for research purposes, proper disposal is crucial to maintain a safe laboratory environment.[2] This guide provides essential information on the chemical properties of this compound and outlines a general procedure for its disposal, in the absence of a dedicated SDS.
Chemical and Physical Properties of this compound
A comprehensive understanding of a substance's properties is the first step toward safe handling and disposal. Below is a summary of the available data for this compound.
| Property | Value |
| Chemical Formula | C35H26IP |
| Molecular Weight | 604.47 g/mol [2] |
| Appearance | Crystalline solid (based on similar compounds) |
| Storage | Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C[2] |
| Solubility | Soluble in organic solvents such as DMSO |
This data is compiled from vendor information and may vary. Always refer to the product-specific information provided by the supplier.
Recommended Disposal Protocol for this compound
Given that this compound contains a triphenylphosphonium component, which can be harmful, and a bisarylbutadiyne moiety, it should be treated as a chemical waste product. The following step-by-step guide outlines a general disposal procedure.
Important: This is a general guideline. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols and local regulations for chemical waste disposal.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect any unused or expired solid this compound, along with any contaminated items such as weighing paper or pipette tips, in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard information (e.g., "Harmful if swallowed," "May cause skin irritation").
-
Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste. This area should be secure and away from general lab traffic.
-
Contact EHS for Pickup: Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a scheduled pickup. Do not dispose of this compound down the drain or in the regular trash.
General Chemical Waste Disposal Workflow
The following diagram illustrates a standard workflow for the disposal of laboratory chemical waste like this compound.
Disclaimer: The information provided here is intended as a general guide and is not a substitute for a formal Safety Data Sheet. It is imperative to contact the manufacturer or supplier of this compound to request a specific SDS and to consult with your institution's Environmental Health and Safety department for detailed and compliant disposal procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
